Tert-butyl 2-(3-hydroxyphenyl)acetate
Description
Properties
IUPAC Name |
tert-butyl 2-(3-hydroxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)15-11(14)8-9-5-4-6-10(13)7-9/h4-7,13H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATJQJBKBKEGNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Tert-butyl 2-(3-hydroxyphenyl)acetate (CAS: 82548-54-7)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Scaffold in Medicinal Chemistry
Tert-butyl 2-(3-hydroxyphenyl)acetate, a seemingly unassuming organic molecule, holds significant potential within the realm of drug discovery and development. Its unique structural combination of a lipophilic tert-butyl ester and a biologically active phenolic moiety positions it as a valuable intermediate and a candidate for prodrug strategies. This guide, intended for the discerning scientific audience, delves into the core technical aspects of this compound, from its synthesis and characterization to its promising applications, particularly in the context of cardiovascular disease. By providing a comprehensive understanding of its chemical behavior and biological relevance, we aim to empower researchers to unlock the full potential of this versatile scaffold.
Physicochemical Properties and Structural Elucidation
This compound is a white to off-white solid at room temperature. A thorough understanding of its fundamental properties is paramount for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 82548-54-7 | [1] |
| Molecular Formula | C₁₂H₁₆O₃ | [1] |
| Molecular Weight | 208.25 g/mol | [1] |
| IUPAC Name | This compound | |
| SMILES | CC(C)(C)OC(=O)CC1=CC(=CC=C1)O | [1] |
| Predicted XlogP | 2.2 | [2] |
Synthesis of this compound: A Practical Approach
The synthesis of this compound can be approached through several methodologies common in organic chemistry for the formation of tert-butyl esters. These include direct esterification and transesterification. However, a particularly effective and well-documented method is the palladium-catalyzed α-arylation of a tert-butyl acetate enolate.
Palladium-Catalyzed α-Arylation of a Zinc Enolate
This modern synthetic approach offers a direct and efficient route to couple an aryl halide with an ester enolate, forming a C-C bond. The synthesis of this compound has been successfully achieved using this methodology.
Reaction Scheme:
Figure 1: Palladium-catalyzed synthesis of this compound.
Detailed Experimental Protocol:
This protocol is adapted from established procedures for the palladium-catalyzed α-arylation of ester enolates.
Materials:
-
tert-Butyl acetate
-
3-Bromophenol
-
Strong base (e.g., Lithium diisopropylamide - LDA)
-
Zinc Chloride (ZnCl₂)
-
Palladium(0) source (e.g., Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃)
-
Phosphine ligand (e.g., Q-phos)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Standard glassware for anhydrous reactions
Procedure:
-
Formation of the Zinc Enolate: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tert-butyl acetate in anhydrous THF. Cool the solution to -78 °C. Slowly add a solution of a strong base (e.g., LDA) to generate the lithium enolate. After stirring for a specified time, add a solution of zinc chloride in THF to transmetalate the lithium enolate to the more stable zinc enolate.
-
Cross-Coupling Reaction: To the solution of the zinc enolate, add 3-bromophenol, the palladium catalyst, and the phosphine ligand.
-
Reaction Monitoring and Work-up: Allow the reaction mixture to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Use of a Strong Base: A strong, non-nucleophilic base like LDA is required to deprotonate the α-carbon of the sterically hindered tert-butyl acetate.
-
Transmetalation to Zinc Enolate: Zinc enolates are generally more stable and less reactive than their lithium counterparts, which can help to prevent side reactions.
-
Palladium Catalyst and Ligand: The choice of the palladium source and the phosphine ligand is crucial for the efficiency of the catalytic cycle. Sterically hindered and electron-rich phosphine ligands, such as Q-phos, are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle.
Spectroscopic Characterization
A comprehensive spectroscopic analysis is essential for the unambiguous identification and quality control of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Key expected signals include:
-
A singlet for the nine equivalent protons of the tert-butyl group.
-
A singlet for the two protons of the methylene group.
-
A set of multiplets for the four aromatic protons.
-
A broad singlet for the phenolic hydroxyl proton.
-
-
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Predicted chemical shifts are a valuable tool for structural confirmation.[3][4] Based on analogous structures, the following approximate chemical shifts (in ppm) can be expected:
-
C=O (ester): 170-175
-
Aromatic carbons: 115-157
-
Quaternary carbon (tert-butyl): ~81
-
CH₂: ~43
-
CH₃ (tert-butyl): ~28
-
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule.[5][6] Key characteristic absorption bands for this compound are expected in the following regions (in cm⁻¹):
-
O-H stretch (phenol): A broad band around 3300-3500.
-
C-H stretch (aliphatic): Around 2850-3000.
-
C=O stretch (ester): A strong, sharp band around 1730.
-
C=C stretch (aromatic): Peaks in the 1450-1600 region.
-
C-O stretch (ester and phenol): In the fingerprint region, typically between 1000 and 1300.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[7] For this compound, the predicted monoisotopic mass is 208.110 g/mol .[2] In electrospray ionization (ESI) mass spectrometry, common adducts and their expected m/z values include:
-
[M+H]⁺: 209.117
-
[M+Na]⁺: 231.099
-
[M-H]⁻: 207.103[2]
Applications in Drug Development: A Prodrug Perspective
The true potential of this compound in drug development lies in its ability to serve as a prodrug or a key building block for more complex molecules. The core 3-hydroxyphenylacetic acid (3-HPAA) moiety is a known metabolite of dietary flavonoids and has demonstrated significant biological activity.
The Biological Significance of the 3-Hydroxyphenylacetic Acid (3-HPAA) Core
Research has shown that 3-HPAA exhibits vasorelaxant properties and can lead to a dose-dependent decrease in arterial blood pressure. This effect is believed to be at least partially mediated by the release of nitric oxide from the endothelium. This positions 3-HPAA and its derivatives as promising candidates for the development of novel cardiovascular drugs.
Signaling Pathway:
Figure 2: Proposed mechanism of 3-HPAA-induced vasodilation.
This compound as a Prodrug
Phenolic compounds often suffer from poor bioavailability due to rapid first-pass metabolism.[5] The phenolic hydroxyl group is susceptible to glucuronidation and sulfation, leading to rapid clearance from the body. A common strategy to overcome this limitation is to mask the phenolic group as an ester, creating a more lipophilic prodrug that can be absorbed more readily.[5]
This compound fits this profile perfectly. The tert-butyl ester group increases the lipophilicity of the molecule, which can enhance its absorption across biological membranes. Once absorbed, the ester can be hydrolyzed by esterases in the body to release the active 3-hydroxyphenylacetic acid.
Prodrug Activation Workflow:
Figure 3: Prodrug activation of this compound.
A Versatile Building Block in API Synthesis
Beyond its potential as a prodrug, this compound serves as a valuable building block for the synthesis of more complex active pharmaceutical ingredients (APIs).[8] The phenolic hydroxyl group and the ester functionality provide two distinct points for further chemical modification, allowing for the construction of a diverse range of molecular architectures.
Safety and Handling
GHS Hazard Classification (Predicted):
-
Skin Irritation: May cause skin irritation.[9]
-
Eye Irritation: May cause serious eye irritation.[9]
-
Respiratory Irritation: May cause respiratory irritation.[9]
Recommended Handling Precautions:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion and Future Outlook
This compound represents a molecule of significant interest to the drug discovery and development community. Its straightforward synthesis, combined with the established biological activity of its core 3-hydroxyphenylacetic acid moiety, makes it a compelling candidate for further investigation. The prodrug strategy offers a promising avenue to enhance the therapeutic potential of 3-HPAA, particularly for cardiovascular applications. Furthermore, its versatility as a chemical building block opens up possibilities for the creation of novel and complex drug candidates. Future research should focus on elucidating the full pharmacokinetic and pharmacodynamic profile of this compound, as well as exploring its utility in the synthesis of new chemical entities targeting a range of therapeutic areas.
References
-
PubChem. Tert-butyl 2-(4-hydroxyphenyl)acetate. National Center for Biotechnology Information. [Link]
- Dhareshwar, S. S., & Stella, V. J. (2008). Prodrugs of Alcohols and Phenols. In Prodrugs (pp. 33-78). Springer.
-
MassBank. TERT-BUTYL ACETATE. [Link]
- Google Patents. (2020). Application of a kind of p-hydroxyphenylacetic acid in preventing and/or treating cardiovascular disease. CN111743885A.
- MDPI. (2022). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. Molecules, 27(15), 4992.
-
Doc Brown's Chemistry. 13C NMR spectrum of 3-hydroxybutanone (acetoin). [Link]
- PubMed. (2022). 3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite. International Journal of Molecular Sciences, 23(2), 893.
- Google Patents. (2004).
- NIH. (2014). Methods for Hydroxamic Acid Synthesis. Current organic chemistry, 18(6), 738–769.
-
Supporting Information. [Link]
- ScienceDirect. (2023). Determination of nine cardiovascular drugs in human plasma by QuEChERS-UPLC-MS/MS.
-
Chegg. 2. Label both the literature and experimental IR spectra for the isopentyl acetate product... [Link]
-
ResearchGate. ¹H NMR (a) and.¹³C NMR (b) and analysis of 2,6-Di-tert-butyl, 1,4-benzoquinone... [Link]
- Google Patents. (1989). Method of producing tetrakis[3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane. US4885382A.
-
PubChemLite. This compound. [Link]
-
PubChem. tert-Butyl acetate. National Center for Biotechnology Information. [Link]
-
PubChem. 3-Hydroxyphenylacetate. National Center for Biotechnology Information. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. PubChemLite - this compound (C12H16O3) [pubchemlite.lcsb.uni.lu]
- 3. 13C nmr spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of acetoin C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-Hydroxyphenyl acetate(102-29-4) IR Spectrum [m.chemicalbook.com]
- 7. massbank.eu [massbank.eu]
- 8. pharmaceutical.basf.com [pharmaceutical.basf.com]
- 9. Tert-butyl 2-(4-hydroxyphenyl)acetate | C12H16O3 | CID 15932404 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tert-butyl 2-(3-hydroxyphenyl)acetate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 2-(3-hydroxyphenyl)acetate, a versatile chemical intermediate with significant potential in organic synthesis and pharmaceutical development. This document delves into its chemical and physical properties, provides a detailed synthesis protocol, outlines its analytical characterization, and explores its applications as a key building block in the creation of complex molecules.
Core Molecular Characteristics
This compound (CAS No. 82548-54-7) is a phenolic ester that combines the structural features of 3-hydroxyphenylacetic acid and a tert-butyl protecting group.[1][2][3][4] This unique combination imparts specific properties that are highly valuable in multi-step organic syntheses. The tert-butyl group provides steric hindrance, which can prevent unwanted side reactions at the carboxylic acid functionality, and it can be selectively removed under specific acidic conditions, making it an excellent protecting group in complex synthetic pathways.[5][6][7] The phenolic hydroxyl group at the meta-position of the phenyl ring offers a reactive site for further functionalization, such as etherification or coupling reactions, allowing for the construction of more elaborate molecular architectures.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 82548-54-7 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₆O₃ | [1][2][4] |
| Molecular Weight | 208.25 g/mol | [1][2][8] |
| Physical Form | Powder | [3] |
| Storage | Inert atmosphere, room temperature | [2][3] |
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes. One of the most direct and efficient methods is the esterification of 3-hydroxyphenylacetic acid with tert-butanol or a tert-butyl source under acidic conditions. An alternative sophisticated method involves the palladium-catalyzed α-arylation of the zinc enolate of tert-butyl acetate with a suitably protected 3-halophenol. Below is a detailed, self-validating protocol for the esterification method.
Synthesis Workflow
Caption: Esterification workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
3-Hydroxyphenylacetic acid
-
tert-Butanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
-
Hexane
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxyphenylacetic acid (1 equivalent) in dichloromethane.
-
Addition of Reagents: Add an excess of tert-butanol (3-5 equivalents) to the solution. While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 equivalents).
-
Causality Insight: The use of excess tert-butanol drives the equilibrium of the Fischer esterification towards the product side. Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of tert-butanol.
-
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Self-Validation Checkpoint: The neutralization of the acidic catalyst is crucial to prevent hydrolysis of the newly formed ester during the workup. The cessation of gas evolution indicates complete neutralization.
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Analytical Characterization
A thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, CDCl₃, TMS):
-
δ 7.13 (1H, dd, J = 8.0 Hz, 8.0 Hz)
-
δ 6.78 (1H, broad d, J = 8.0 Hz)
-
δ 6.72 (1H, d, J = 2.0 Hz)
-
δ 6.67 (1H, dd, J = 8.0, 2.0 Hz)
-
δ 3.47 (2H, s)
-
δ 1.44 (9H, s)[9]
Expert Interpretation: The aromatic protons appear in the region of δ 6.6-7.2 ppm, with splitting patterns consistent with a 1,3-disubstituted benzene ring. The singlet at δ 3.47 ppm corresponds to the two benzylic protons of the acetate moiety. The prominent singlet at δ 1.44 ppm, integrating to nine protons, is characteristic of the tert-butyl group.
Expected Spectroscopic Data
-
¹³C NMR: Expected signals would include those for the tert-butyl group (~28 ppm for the methyl carbons and ~81 ppm for the quaternary carbon), the methylene carbon of the acetate group (~42 ppm), the carbonyl carbon (~171 ppm), and six distinct signals for the aromatic carbons.
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected for the phenolic O-H stretch (broad, ~3300-3500 cm⁻¹), the C-H stretches of the aromatic ring and alkyl groups (~2850-3100 cm⁻¹), the ester C=O stretch (~1730 cm⁻¹), and C-O stretches (~1150-1250 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum would be expected to show the molecular ion peak [M]⁺ at m/z 208. The fragmentation pattern would likely involve the loss of the tert-butyl group (m/z 57) or isobutylene (m/z 56) to give a prominent peak at m/z 152 or 151, respectively.
Applications in Drug Development and Organic Synthesis
This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of both a protected carboxylic acid and a reactive phenol allows for sequential and site-selective modifications.
Role as a Pharmaceutical Intermediate
The 3-hydroxyphenylacetic acid scaffold is a known component of various biologically active compounds.[10][11] The tert-butyl ester derivative provides a convenient way to introduce this moiety into a target molecule while temporarily masking the reactive carboxylic acid. This strategy is crucial in multi-step syntheses to avoid unwanted reactions and improve overall yield.
Caption: General synthetic utility of this compound.
Key Synthetic Transformations
-
O-Alkylation/Arylation: The phenolic hydroxyl group can be readily alkylated or arylated to introduce a variety of substituents. This is a common strategy for building complex ethers.
-
Coupling Reactions: The phenol can participate in various coupling reactions, such as the Mitsunobu reaction or Buchwald-Hartwig amination, to form C-O or C-N bonds.
-
Deprotection: The tert-butyl ester can be selectively cleaved under acidic conditions (e.g., with trifluoroacetic acid) to reveal the free carboxylic acid, which can then be used in subsequent reactions such as amide bond formation.
The strategic use of this compound allows for the efficient and controlled synthesis of complex molecular targets, making it a valuable tool for medicinal chemists and process development scientists.
Safety and Handling
This compound is classified as an irritant.[4] Based on data for its isomers and related compounds, it is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[8]
GHS Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]
-
P270: Do not eat, drink or smoke when using this product.[3]
-
P280: Wear protective gloves/eye protection/face protection.[2][3]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
-
PubChem. Tert-butyl 2-(4-hydroxyphenyl)acetate. [Link]
-
Hartwig, J. F., et al. Palladium-Catalyzed α-Arylation of Zinc Enolates of Esters: Reaction Conditions and Substrate Scope. J. Am. Chem. Soc.2006 , 128 (33), 10894–10905. [Link]
-
Organic Syntheses. α-Phenyl-γ-butyrolactone. [Link]
-
Rios, L. Y., et al. 3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite. Molecules2022 , 27(2), 491. [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. [Link]
-
Sciencemadness.org. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. [Link]
-
Singh, P., et al. A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Phosphorus, Sulfur, and Silicon and the Related Elements2007 , 182(10), 2371-2376. [Link]
-
Organic Chemistry Portal. tert-Butyl Ethers. [Link]
-
Human Metabolome Database. 3-Hydroxyphenylacetic acid. [Link]
-
Chemistry Stack Exchange. Why is tert-Butyl (tBu) often not listed as protecting group for alcohol? [Link]
-
Rupa Health. 3-Hydroxyphenylacetic Acid. [Link]
-
The Rhodium Archive. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. [Link]
-
ResearchGate. A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. [Link]
-
Slanina, T., et al. Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. J. Org. Chem.2023 , 88(10), 6932–6938. [Link]
-
eScholarship, University of California. NIH Public Access: Palladium-Catalyzed α-Arylation of Zinc Enolates of Esters: Reaction Conditions and Substrate Scope. [Link]
- Google Patents.
Sources
- 1. CN102372628A - Method for preparing tert-butyl acetate - Google Patents [patents.google.com]
- 2. 3-tert-butyl phenol, 585-34-2 [thegoodscentscompany.com]
- 3. 3-TERT-BUTYL-2-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 4. US11129869B2 - Pharmaceutical compositions - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. CN104557480A - Synthetic method of 3-tert-butylphenylethylether - Google Patents [patents.google.com]
- 7. massbank.eu [massbank.eu]
- 8. Tert-butyl 2-(4-hydroxyphenyl)acetate | C12H16O3 | CID 15932404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. data.epo.org [data.epo.org]
- 10. researchgate.net [researchgate.net]
- 11. US20020010362A1 - Production of tertiary butyl acetate - Google Patents [patents.google.com]
Navigating the Unknown: A Provisional Safety and Handling Guide for Tert-butyl 2-(3-hydroxyphenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Note on Scientific Diligence
Compound Identification and Structural Analogy-Based Hazard Assessment
Tert-butyl 2-(3-hydroxyphenyl)acetate is a phenolic ester. Its structure combines a phenol ring, an acetate group, and a tert-butyl ester moiety. Due to the lack of specific toxicological data for this meta-isomer, this guide will heavily reference the known hazards of its para-isomer, tert-butyl 2-(4-hydroxyphenyl)acetate (CAS No. 16010-88-1), for which GHS classification data is available.[1] This approach is predicated on the principle of structural analogy, a cornerstone of predictive toxicology.
Table 1: Compound Identification
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 82548-54-7 | Biosynth[2] |
| Molecular Formula | C₁₂H₁₆O₃ | Biosynth[2] |
| Molecular Weight | 208.25 g/mol | Biosynth[2] |
| Synonyms | 3-Hydroxyphenylacetic acid tert-butyl ester | - |
The primary structural difference between our target compound and its para-isomer is the position of the hydroxyl group on the phenyl ring. While this can influence metabolic pathways and biological activity, the fundamental chemical properties conferred by the functional groups remain largely comparable for the purpose of initial hazard identification.
Inferred Hazard Identification and Classification
Based on the GHS classifications for the structurally analogous tert-butyl 2-(4-hydroxyphenyl)acetate, we can infer the following potential hazards for the 3-hydroxy isomer.[1]
Table 2: Inferred GHS Hazard Classification
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |
These classifications are consistent with the general toxicological profiles of phenolic compounds, which are known to be irritants to the skin, eyes, and respiratory system.[3][4]
Toxicological Rationale
-
Phenolic Moiety: The hydroxyl group attached to the aromatic ring is a key driver of the irritant properties. Phenols can denature proteins and disrupt cell membranes, leading to local inflammation and tissue damage upon contact.[3] Systemic toxicity, although less likely with this specific structure compared to pure phenol, should not be entirely discounted with significant exposure.[4]
-
Acetate Ester: The acetate group may be hydrolyzed in vivo.
-
Tert-butyl Ester Moiety: The tert-butyl group is bulky and may influence the compound's absorption and metabolism. It is noteworthy that tert-butyl acetate is metabolized to tert-butanol, a substance that has been investigated for its own toxicological effects, including potential carcinogenicity.[5] This metabolic pathway should be considered in a comprehensive risk assessment.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense
When a formal SDS is unavailable, a conservative approach to exposure control is paramount. The hierarchy of controls should be strictly followed, prioritizing engineering solutions over personal protective equipment.
Engineering Controls
-
Ventilation: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.
-
Containment: For procedures with a higher risk of aerosolization, the use of a glove box is recommended.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.
-
Hand Protection: Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as butyl rubber should be considered. Always inspect gloves for integrity before use and change them frequently.
-
Skin and Body Protection: A lab coat is required. For larger quantities or tasks with a significant risk of spillage, a chemically resistant apron or suit should be worn.
-
Respiratory Protection: If for any reason work cannot be conducted in a fume hood, a properly fitted respirator with an organic vapor cartridge and a particulate pre-filter is necessary.
Caption: Hierarchy of Controls for Exposure Minimization.
Safe Handling and Storage Protocols
Handling
-
Avoid Dust Formation: This compound is likely a solid. Handle it carefully to avoid generating dust.
-
Grounding: When transferring large quantities of the solid, ensure containers are properly grounded to prevent static discharge.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage
-
Container: Store in a tightly sealed, properly labeled container.
-
Environment: Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.
-
Segregation: Store away from incompatible materials.
First Aid and Emergency Procedures
In the event of exposure, immediate and appropriate action is crucial.
Table 3: First Aid Measures
| Exposure Route | Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Accidental Release Measures
-
Small Spills: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.
-
Large Spills: Evacuate the area. Contact your institution's environmental health and safety department.
Caption: First Aid Workflow for Chemical Exposure.
Disposal Considerations
All waste generated from the use of this compound must be considered hazardous. Dispose of it in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.
Conclusion: A Commitment to a Culture of Safety
This guide provides a foundational framework for the safe handling of this compound in the absence of a formal SDS. It is not a substitute for a comprehensive, institution-specific risk assessment, which must be conducted by qualified personnel before any work with this compound begins. The principles of chemical hygiene, diligent use of controls, and preparedness for emergencies are the cornerstones of a safe research environment. As scientists, our commitment to discovery must be matched by an unwavering commitment to safety.
References
-
PubChem. Tert-butyl 2-(4-hydroxyphenyl)acetate. National Center for Biotechnology Information. [Link]
-
PubChemLite. This compound. [Link]
-
Budroe, J. D., Brown, J. P., Salmon, A. G., & Marty, M. A. (2004). Acute toxicity and cancer risk assessment values for tert-butyl acetate. Regulatory toxicology and pharmacology, 40(2), 168–176. [Link]
-
Harvard Environmental Health and Safety. Chemicals and Hazardous Materials. [Link]
-
StatPearls. Phenol Toxicity. NCBI Bookshelf. [Link]
-
PubChem. 4-Hydroxyphenyl acetate. National Center for Biotechnology Information. [Link]
-
Public Health England. Phenol: toxicological overview. GOV.UK. [Link]
-
Michigan State University Environmental Health & Safety. No SDS Required. [Link]
-
Hartwig, A., & MAK Commission. (2025). tert‐Butyl acetate. MAK Value Documentation, addendum – Translation of the German version from 2018. MAK Collection for Occupational Health and Safety. [Link]
-
Matrix Fine Chemicals. 3-TERT-BUTYL-4-HYDROXYPHENYL ACETATE. [Link]
-
Society for Science. Hazardous chemicals, activities or devices. [Link]
-
ResearchGate. 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N′-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-propanehydrazide [MAK Value Documentation in German language, 2017]: Annual Thresholds and Classifications for the Workplace. [Link]
-
Chemical Safety. Safety Data Sheets | Free SDS Database. [Link]
-
Galati, G., & O'Brien, P. J. (2004). Toxicological aspects of the use of phenolic compounds in disease prevention. Journal of pharmacy and pharmacology, 56(8), 951-964. [Link]
-
Organic Syntheses Procedure. [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]]-]. [Link]
- Google Patents.
-
Liu, R., & Mabury, S. A. (2020). Synthetic Phenolic Antioxidants: A Review of Environmental Occurrence, Fate, Human Exposure, and Toxicity. Environmental Science & Technology, 54(6), 3127-3143. [Link]
-
European Chemicals Bureau. 2,6-DI-TERT-BUTYLPHENOL CAS N°: 128-39-2. [Link]
-
Supporting Information. [Link]
-
Human Metabolome Database. Showing metabocard for 4-Hydroxyphenyl acetate (HMDB0060390). [Link]
-
Frontiers in Endocrinology. Small phenolic compounds as potential endocrine disruptors interacting with estrogen receptor alpha. [Link]
Sources
- 1. Tert-butyl 2-(4-hydroxyphenyl)acetate | C12H16O3 | CID 15932404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. Phenol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. gov.uk [gov.uk]
- 5. Acute toxicity and cancer risk assessment values for tert-butyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of Tert-butyl 2-(3-hydroxyphenyl)acetate in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of tert-butyl 2-(3-hydroxyphenyl)acetate, a key intermediate in various synthetic pathways. Understanding its solubility is paramount for researchers, scientists, and drug development professionals to ensure efficient process design, formulation, and purification. This document delves into the molecular characteristics influencing solubility, presents qualitative solubility data, and outlines robust experimental protocols for quantitative determination.
Introduction: The "Why" Behind Solubility Characterization
In the realm of pharmaceutical and chemical synthesis, the solubility of a compound is not merely a physical constant but a critical parameter that dictates its utility. For this compound, its solubility profile influences:
-
Reaction Kinetics: The rate and efficiency of a chemical reaction are often dependent on the concentration of reactants in the solvent.
-
Purification Strategies: Techniques such as crystallization and chromatography are fundamentally reliant on differential solubility.
-
Formulation Development: For active pharmaceutical ingredients (APIs), solubility in various excipients and solvents is a cornerstone of creating effective drug delivery systems.
The molecular structure of this compound, featuring both a polar hydroxyl group and a nonpolar tert-butyl group, suggests a nuanced solubility behavior that warrants detailed investigation.
Molecular Structure and Physicochemical Properties
The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses key functional groups that govern its interactions with different solvents.
Key Structural Features:
-
Phenolic Hydroxyl Group (-OH): This group is capable of acting as both a hydrogen bond donor and acceptor, favoring interactions with polar protic solvents.
-
Ester Group (-COO-): The carbonyl oxygen can act as a hydrogen bond acceptor, contributing to solubility in polar aprotic solvents.
-
Tert-butyl Group (-C(CH₃)₃): This bulky, nonpolar group enhances solubility in nonpolar, lipophilic solvents due to van der Waals interactions.[1]
-
Aromatic Ring: The phenyl group contributes to the overall nonpolar character of the molecule.
A holistic understanding of these competing structural elements is essential for predicting and explaining the observed solubility patterns.
Physicochemical Data Summary:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₃ | PubChem[2] |
| Molecular Weight | 208.25 g/mol | PubChem[2] |
| XLogP3 | 2.1 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Topological Polar Surface Area | 46.5 Ų | PubChem[2] |
The XLogP3 value of 2.1 indicates a moderate lipophilicity, suggesting that the compound will exhibit solubility in both polar and nonpolar organic solvents to varying degrees.
Qualitative Solubility Assessment
A preliminary qualitative assessment of solubility provides a rapid and valuable framework for solvent selection in subsequent quantitative studies and practical applications. The principle of "like dissolves like" serves as a foundational guide.
Expected Solubility Trends:
-
High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), which can effectively solvate the ester and phenolic moieties.[1]
-
Moderate Solubility: Expected in polar protic solvents like methanol and ethanol, where hydrogen bonding with the hydroxyl group is possible, and in chlorinated solvents like dichloromethane and chloroform.
-
Low to Insoluble: Expected in nonpolar solvents such as hexanes and cyclohexane, where the polar functional groups hinder dissolution.
The following diagram illustrates the logical flow for a qualitative solubility assessment.
Sources
Unlocking Therapeutic Potential: A Technical Guide to Tert-butyl 2-(3-hydroxyphenyl)acetate in Medicinal Chemistry
Introduction: The Strategic Value of a Versatile Scaffold
In the landscape of modern drug discovery, the identification and strategic utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutics. Tert-butyl 2-(3-hydroxyphenyl)acetate, a seemingly unassuming molecule, represents a confluence of desirable features for the medicinal chemist. Its structure marries the biologically relevant 3-hydroxyphenylacetic acid core with a sterically influential and synthetically tractable tert-butyl ester. This guide provides an in-depth technical exploration of the potential applications of this compound, moving beyond a simple cataloging of possibilities to a causal analysis of its utility in the design and synthesis of bioactive molecules. We will dissect the strategic advantages conferred by its constituent moieties and explore its application in generating candidates for a range of therapeutic targets, substantiated by established synthetic protocols and biological rationales.
Deconstructing the Core: A Molecule of Strategic Design
The therapeutic potential of this compound stems from the unique interplay of its two primary components: the 3-hydroxyphenylacetic acid scaffold and the tert-butyl ester protecting group.
The 3-Hydroxyphenylacetic Acid (3-HPAA) Scaffold: A Privileged Motif
The 3-hydroxyphenylacetic acid backbone is a well-recognized pharmacophore, endowed with a range of biological activities. As a metabolite of dietary flavonoids, its presence in biological systems is well-documented, suggesting a favorable preliminary safety profile.[1]
-
Cardiovascular Applications: Notably, 3-HPAA has been shown to exert a dose-dependent reduction in arterial blood pressure.[2][3] Mechanistic studies suggest this vasorelaxant effect is at least partially mediated by the release of nitric oxide from the endothelial layer, a critical pathway in cardiovascular health.[2] This intrinsic activity makes the 3-HPAA scaffold a compelling starting point for the development of novel cardiovascular agents.
-
Antioxidant and Anti-inflammatory Properties: The phenolic hydroxyl group is a key contributor to the antioxidant properties of this scaffold. By scavenging free radicals, derivatives of 3-HPAA can mitigate oxidative stress, a key pathological factor in numerous diseases, including inflammatory conditions.[4]
-
Antibacterial Potential: Research into lipophilic esters of hydroxyphenylacetic acids has revealed promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[4][5] This suggests that modifications of the core 3-HPAA structure can lead to the development of new anti-infective agents.
The Tert-butyl Ester: More Than Just a Protecting Group
The tert-butyl group is a frequently employed motif in medicinal chemistry, offering a unique combination of steric bulk and lipophilicity.[6] Its role in this compound extends beyond a simple protecting group for the carboxylic acid.
-
Modulation of Physicochemical Properties: The tert-butyl group significantly increases the lipophilicity of the parent 3-hydroxyphenylacetic acid, which can enhance membrane permeability and oral bioavailability. However, this increased lipophilicity must be carefully balanced to avoid issues with metabolic instability and off-target effects.
-
Steric Shielding and Metabolic Stability: The bulky nature of the tert-butyl group can sterically hinder the metabolic degradation of adjacent functional groups, thereby increasing the half-life of a drug candidate. This is a critical consideration in optimizing pharmacokinetic profiles.
-
Synthetic Handle for Prodrug Strategies: The tert-butyl ester can be designed to be cleaved in vivo by esterases, releasing the active 3-hydroxyphenylacetic acid or a derivative thereof. This prodrug approach can be utilized to improve drug delivery and targeting.
Synthetic Pathways and Strategic Applications
The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex and potent drug candidates. The following sections detail established synthetic transformations and their application in key therapeutic areas.
Workflow for Derivatization of the Phenolic Hydroxyl Group
The phenolic hydroxyl group of this compound is a prime site for chemical modification to explore structure-activity relationships (SAR) and develop novel chemical entities. A general workflow for this is outlined below:
Caption: General workflow for the derivatization of this compound at the phenolic hydroxyl position.
Experimental Protocol: Williamson Ether Synthesis
-
Deprotonation: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, THF), add a base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq) at 0 °C.
-
Alkylation/Arylation: Allow the reaction to stir for 30 minutes at room temperature, then add the desired alkyl or aryl halide (R-X, 1.2 eq).
-
Reaction Monitoring: The reaction is typically heated (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.
-
Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Application in Kinase Inhibitor Synthesis
Protein kinases are a major class of drug targets, particularly in oncology.[7][8] The 3-hydroxyphenylacetic acid scaffold can serve as a hinge-binding motif in the ATP-binding pocket of many kinases.
Conceptual Synthetic Route to a Kinase Inhibitor Scaffold:
Caption: Conceptual pathway for the synthesis of a kinase inhibitor from this compound.
Rationale: By strategically functionalizing the phenyl ring, for instance, through the introduction of a leaving group for cross-coupling reactions, a variety of heterocyclic systems can be appended. These heterocycles can then interact with the ribose-binding pocket or other regions of the kinase active site. The carboxylic acid, unmasked from the tert-butyl ester, can be further elaborated to introduce solubilizing groups or vectors to interact with the solvent-exposed region of the kinase.
Application in GPCR Ligand Design
G protein-coupled receptors (GPCRs) represent another major class of drug targets.[2][9][10][11][12] The 3-hydroxyphenylacetic acid moiety can act as a key pharmacophore for interaction with various GPCRs.
Table 1: Potential GPCR Ligand Applications
| Therapeutic Area | GPCR Target (Example) | Rationale for 3-HPAA Scaffold |
| Neurological Disorders | Dopamine or Serotonin Receptors | The phenyl ring and hydroxyl group can mimic the endogenous ligands, dopamine and serotonin, and serve as a scaffold for building receptor antagonists or agonists. |
| Cardiovascular Disease | Angiotensin II Receptor | The acidic and phenolic moieties can interact with key residues in the receptor binding pocket, similar to existing sartans. |
| Pain and Inflammation | Opioid Receptors | The phenolic group is a well-established feature in many opioid receptor ligands, contributing to binding affinity. |
Experimental Protocol: Amide Coupling for GPCR Ligand Synthesis
-
Ester Deprotection: this compound is treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane, to yield 3-hydroxyphenylacetic acid.
-
Amide Coupling: The resulting carboxylic acid (1.0 eq) is dissolved in a suitable solvent (e.g., DMF) and activated with a coupling agent such as HATU (1.1 eq) or EDCI (1.2 eq) in the presence of a base like diisopropylethylamine (DIPEA, 2.0 eq). The desired amine (1.1 eq) is then added, and the reaction is stirred at room temperature until completion.
-
Purification: The product is isolated and purified using standard techniques such as extraction and column chromatography or preparative HPLC.
Conclusion: A Building Block with Broad Horizons
This compound is far more than a simple chemical reagent. It is a strategically designed building block that offers medicinal chemists a robust starting point for the development of a wide array of potential therapeutic agents. Its inherent biological relevance, coupled with its synthetic versatility, makes it an invaluable tool in the modern drug discovery toolbox. The principles and protocols outlined in this guide are intended to serve as a foundation for researchers to unlock the full potential of this versatile scaffold in their own drug development programs.
References
- Christopher, J. A., et al. (2013). Structure-based design of β1-adrenergic receptor ligands. Journal of medicinal chemistry, 56(9), 3446-3455.
- D'Antuono, A., et al. (2021). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. Molecules, 26(15), 4474.
- Davis, M. I., et al. (2011). The comprehensive kinome tree of human protein kinases. Science signaling, 4(196), rs11.
- García-Sáez, I., & Reverter, D. (2014). Discovery of GPCR ligands for probing signal transduction pathways. Frontiers in endocrinology, 5, 193.
- Google Patents. (n.d.). EP1286947B1 - Production of tertiary butyl acetate from mtbe.
- Google Patents. (n.d.). US11129869B2 - Pharmaceutical compositions.
- Google Patents. (n.d.). US6608194B1 - Tricyclic compounds and their use in medicine; process for their preparation and pharmaceutical compositions containing them.
- Hauser, A. S., et al. (2017). The GPCRdb: an information system for G protein-coupled receptors. Nucleic acids research, 46(D1), D427-D433.
- Hrovat, A., et al. (2022). 3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite. International Journal of Molecular Sciences, 23(3), 1173.
- Hrovat, A., et al. (2022). 3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite. International journal of molecular sciences, 23(3), 1173.
- Hrovat, A., et al. (2022). 3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite. International journal of molecular sciences, 23(3), 1173.
- Hrovat, A., et al. (2022). 3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite. International journal of molecular sciences, 23(3), 1173.
-
PubChem. (n.d.). tert-Butyl 2-(4-hydroxyphenyl)acetate. Retrieved from [Link]
-
Rupa Health. (n.d.). 3-Hydroxyphenylacetic Acid. Retrieved from [Link]
-
Stanford Medicine. (n.d.). TK-Targeted Library. Retrieved from [Link]
- Sriram, K., & Insel, P. A. (2018). G protein-coupled receptors as targets for approved drugs: How many targets and how many drugs?. Molecular pharmacology, 93(4), 251-258.
- Sriram, K., & Insel, P. A. (2018). How ligands illuminate GPCR molecular pharmacology. Molecular pharmacology, 93(4), 335-344.
- Tehan, B. G., et al. (2014). Structure of class B GPCRs: new horizons for drug discovery. British journal of pharmacology, 171(14), 3399-3411.
- Tzertzinis, G., et al. (2010). Tools for GPCR drug discovery. Current protocols in pharmacology, Chapter 1, Unit1.16.
- Tzertzinis, G., et al. (2010). Tools for GPCR drug discovery. Current protocols in pharmacology, Chapter 1, Unit1.16.
Sources
- 1. 3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How ligands illuminate GPCR molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP1286947B1 - Production of tertiary butyl acetate from mtbe - Google Patents [patents.google.com]
- 4. Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biosynth.com [biosynth.com]
- 7. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.stanford.edu [med.stanford.edu]
- 9. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPCR-Based Drug Discovery - Part 2 - Discovery On Target [discoveryontarget.com]
- 11. Structure of Class B GPCRs: new horizons for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
using Tert-butyl 2-(3-hydroxyphenyl)acetate in multi-step synthesis
An In-Depth Guide to the Strategic Use of Tert-butyl 2-(3-hydroxyphenyl)acetate in Multi-Step Synthesis
Introduction: The Versatility of a Bifunctional Building Block
This compound is a valuable bifunctional building block in modern organic synthesis, particularly within the realm of pharmaceutical development. Its structure uniquely combines a nucleophilic phenolic hydroxyl group with a sterically hindered tert-butyl ester. This arrangement allows for selective manipulation at either end of the molecule, making it an ideal starting point for complex, multi-step synthetic campaigns. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, stable to a wide range of reaction conditions but readily removable under specific acidic protocols. This guide provides an in-depth exploration of its application, focusing on the synthesis of pharmaceutically active compounds, with detailed protocols and the scientific rationale underpinning each synthetic choice.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the starting material is fundamental to its successful application.
| Property | Value | Source |
| CAS Number | 82548-54-7 | [1][2] |
| Molecular Formula | C₁₂H₁₆O₃ | [1][3] |
| Molecular Weight | 208.25 g/mol | [1][3] |
| Canonical SMILES | CC(C)(C)OC(=O)CC1=CC(=CC=C1)O | [1] |
| Appearance | Not specified, likely an oil or low-melting solid | |
| Solubility | Expected to be soluble in polar aprotic solvents (e.g., THF, DMSO) and organic solvents. | [4] |
Note: Spectroscopic data (NMR, IR) should be acquired for each batch to confirm identity and purity prior to use.
Core Application: Synthesis of β3-Adrenergic Receptor Agonists
A primary application of this compound is in the synthesis of β3-adrenergic receptor agonists. These compounds are of significant therapeutic interest for conditions such as overactive bladder (OAB) and irritable bowel syndrome (IBS).[5][6] The β3-adrenergic receptor is a G-protein coupled receptor predominantly found in the detrusor muscle of the bladder and in adipose tissue.[7][8] Agonists of this receptor induce muscle relaxation and increase bladder capacity. Solabegron is a notable example of a selective β3-adrenergic receptor agonist whose synthesis can efficiently utilize this starting material.[6][9]
The following sections will detail a representative synthetic workflow for a key intermediate in the synthesis of Solabegron and related analogues, starting from this compound.
Caption: High-level overview of the synthetic strategy.
Part 1: Etherification of the Phenolic Moiety via Mitsunobu Reaction
The nucleophilic phenolic hydroxyl group is the primary site for initial modification. The Mitsunobu reaction is an exceptionally powerful method for forming C-O bonds with inversion of stereochemistry at the alcohol carbon (though not relevant for this achiral starting material, it is a key feature of the reaction). It proceeds under mild, neutral conditions, which is advantageous for preserving the tert-butyl ester group.[10][11]
Scientific Rationale (E-E-A-T)
The Mitsunobu reaction is a redox-condensation process.[11] Triphenylphosphine (PPh₃) acts as the oxygen acceptor (reductant), while an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), serves as the hydrogen acceptor (oxidant). The key steps are:
-
Betaine Formation: PPh₃ attacks the azodicarboxylate to form a betaine intermediate.
-
Proton Transfer: The acidic phenolic proton of this compound is transferred to the betaine, creating a phosphonium salt and a protonated hydrazine derivative.
-
Oxyphosphonium Salt Formation: The resulting phenoxide anion attacks the activated phosphorus atom, displacing the hydrazine and forming a key oxyphosphonium salt intermediate. This step effectively converts the hydroxyl group into an excellent leaving group.
-
SN2 Displacement: The nucleophile (in this case, the alcohol partner for the etherification) attacks the carbon atom, displacing the triphenylphosphine oxide (TPPO) in an Sₙ2 fashion to form the desired ether.
The high affinity of phosphorus for oxygen is the thermodynamic driving force for the reaction, leading to the formation of the very stable P=O bond in TPPO.[12] The choice of DIAD over DEAD is often one of convenience and safety, as DIAD is generally considered more stable.
Caption: Step-by-step workflow for the Mitsunobu reaction.
Detailed Experimental Protocol: Mitsunobu Etherification
This protocol describes a general procedure for the etherification with a generic primary or secondary alcohol (R-OH). Stoichiometry and reaction times may need optimization for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Alcohol (R-OH) (1.1 - 1.5 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate, Saturated aq. NaHCO₃, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the desired alcohol (1.1 eq), and triphenylphosphine (1.5 eq).
-
Dissolve the solids in anhydrous THF (approx. 0.2 M concentration relative to the starting material).
-
Cool the resulting solution to 0 °C using an ice-water bath.
-
Add DIAD (1.5 eq) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition. An exotherm and color change may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-18 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product will contain the desired ether and triphenylphosphine oxide (TPPO).
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure ether product. TPPO is a common byproduct that can sometimes be challenging to remove completely.[13]
Part 2: Deprotection of the Tert-butyl Ester
The final or penultimate step in many syntheses utilizing this building block is the deprotection of the tert-butyl ester to reveal the free carboxylic acid. The tert-butyl group is highly susceptible to acid-catalyzed cleavage due to the formation of the stable tert-butyl cation.[14][15]
Scientific Rationale (E-E-A-T)
The choice of deprotection method is critical and depends on the stability of other functional groups in the molecule.
-
Strong Acid (TFA): Trifluoroacetic acid (TFA), often used neat or with a scavenger like triethylsilane in a solvent like dichloromethane (DCM), is a highly effective and common method. The mechanism involves protonation of the ester carbonyl, followed by elimination of isobutylene, which is then protonated to form the tert-butyl cation. This method is fast and efficient but harsh, and not suitable for molecules containing other acid-labile protecting groups (e.g., Boc, trityl).[14]
-
Milder Lewis Acids (ZnBr₂): For substrates with other sensitive groups, milder conditions are required. Zinc bromide (ZnBr₂) in DCM has been shown to chemoselectively cleave tert-butyl esters in the presence of other acid-sensitive functionalities like certain amine protecting groups.[16][17] The Lewis acid coordinates to the carbonyl oxygen, activating it for cleavage without the high proton concentration of strong Brønsted acids.
-
Aqueous Phosphoric Acid: This method represents an environmentally benign option for deprotection. It is effective for tert-butyl esters while tolerating groups like Cbz carbamates and silyl ethers.[18]
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Strong Acid | TFA, DCM | 0 °C to RT | Fast, efficient, volatile byproducts | Harsh, not selective |
| Lewis Acid | ZnBr₂ in DCM | RT | Milder, higher chemoselectivity | Slower, requires metal salts |
| Aqueous Acid | 85% H₃PO₄ | 50-70 °C | "Green", good selectivity | Requires heating, longer times |
Detailed Experimental Protocol: TFA-Mediated Deprotection
Materials:
-
Tert-butyl ester substrate (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Toluene or other azeotroping solvent
Procedure:
-
Dissolve the tert-butyl ester substrate (1.0 eq) in DCM (approx. 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add TFA (5-10 eq, often a 25-50% v/v solution in DCM is used) dropwise to the stirred solution.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).
-
Work-up: Concentrate the reaction mixture under reduced pressure. It is crucial to remove all traces of TFA, which can be accomplished by co-evaporation with toluene (3x).
-
The resulting crude carboxylic acid can often be used without further purification. If necessary, it can be purified by crystallization, trituration, or chromatography.
Conclusion
This compound is a strategically important intermediate for multi-step synthesis. Its orthogonal functionalities—a nucleophilic phenol and a robustly protected carboxylic acid—provide synthetic chemists with a reliable platform for constructing complex molecular architectures. The protocols detailed herein for etherification and deprotection represent field-proven, reliable methods. A careful, mechanistically-informed choice of reagents and conditions, particularly during the critical deprotection step, is paramount to achieving high yields and purity in the synthesis of high-value targets like β3-adrenergic receptor agonists.
References
-
Hertzberg, R., Monreal Santiago, G., & Moberg, C. (2015). Synthesis of the β3-Adrenergic Receptor Agonist Solabegron and Analogous N-(2-Ethylamino)-β-amino Alcohols from O-Acylated Cyanohydrins – Expanding the Scope of Minor Enantiomer Recycling. The Journal of Organic Chemistry. [Link]
- Eastman Chemical Company. (2004).
-
King, S. A., Thompson, A. S., King, A. O., & Verhoeven, T. R. (1992). [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]]]. Organic Syntheses. [Link]
-
PubChem. (n.d.). tert-Butyl 2-(4-hydroxyphenyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]
-
Li, B., Berliner, M., Buzon, R., et al. (2006). Aqueous Phosphoric Acid as an Effective Reagent for the Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(23), 9045–9050. [Link]
-
Fulga, I. (2009). Beta 3 adrenergic receptors: molecular, histological, functional and pharmacological approaches. Romanian journal of morphology and embryology. [Link]
-
ACS Publications. (n.d.). Synthesis of the β3-Adrenergic Receptor Agonist Solabegron... The Journal of Organic Chemistry. [Link]
-
Zhang, S. Y., Wu, C. Y., Vogel, H., & Yuan, S. (2025). Discovery of short-acting β2-adrenergic receptor agonists based on computational methods. Journal of Integration Technology, 14(4), 54-70. [Link]
-
ResearchGate. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate... Journal of Applied Research and Technology, 23(1), 103-107. [Link]
-
Salehi, P., et al. (2023). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 28(13), 5025. [Link]
-
Wu, Y., et al. (2005). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 70(18), 7381-7384. [Link]
-
Schemann, M., et al. (2010). The beta3-adrenoceptor agonist GW427353 (Solabegron) decreases excitability of human enteric neurons via release of somatostatin. Gastroenterology, 138(4), 1432-1440. [Link]
-
Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. The Journal of Organic Chemistry, 88(10), 6932-6938. [Link]
- Google Patents. (n.d.). The preparation method of 2,4- di-t-butyl -5- amino phenols.
-
Ladero, M., et al. (2023). Acid-Catalyzed Etherification of Glycerol with Tert-Butanol: Reaction Monitoring through a Complete Identification of the Produced Alkyl Ethers. Catalysts, 13(10), 1389. [Link]
-
Cannizzaro, E., et al. (2021). Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask). Pharmaceuticals, 14(8), 774. [Link]
-
ResearchGate. (n.d.). Biarylaniline Phenethanolamines as Potent and Selective β3 Adrenergic Receptor Agonists. [Link]
-
ChemistryViews. (2019). Atom-Economical Mitsunobu Reaction Developed. [Link]
-
ResearchGate. (n.d.). Design and Control of Glycerol-tert-Butyl Alcohol Etherification Process. [Link]
-
Wikipedia. (n.d.). Beta3-adrenergic agonist. [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]
-
StackExchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? [Link]
-
Semantic Scholar. (n.d.). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. CAS:82548-54-7 FT-0724481 this compound Product Detail Information [finetechchem.com]
- 3. Tert-butyl 2-(4-hydroxyphenyl)acetate | C12H16O3 | CID 15932404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-Butyl 2-(3-hydroxyphenoxy)acetate () for sale [vulcanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The beta3-adrenoceptor agonist GW427353 (Solabegron) decreases excitability of human enteric neurons via release of somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beta3-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tcichemicals.com [tcichemicals.com]
- 12. chemistryviews.org [chemistryviews.org]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. researchgate.net [researchgate.net]
- 17. semanticscholar.org [semanticscholar.org]
- 18. tert-Butyl Esters [organic-chemistry.org]
Application Note: Protocols for the Deprotection of tert-Butyl 2-(3-hydroxyphenyl)acetate
Abstract
This guide provides detailed protocols and technical insights for the efficient deprotection of tert-butyl 2-(3-hydroxyphenyl)acetate to yield 3-hydroxyphenylacetic acid, a valuable building block in pharmaceutical synthesis. The tert-butyl ester is a widely used protecting group for carboxylic acids due to its stability under various conditions and its facile, specific removal under acidic conditions. This document outlines the mechanistic principles of acid-catalyzed deprotection, offers step-by-step experimental procedures using trifluoroacetic acid (TFA), discusses the critical role of carbocation scavengers, and provides a comprehensive workflow for reaction monitoring, product purification, and characterization.
Introduction: The Strategic Role of the tert-Butyl Ester Protecting Group
In multistep organic synthesis, the temporary masking of a reactive functional group is a foundational strategy. The tert-butyl (t-Bu) ester is an exemplary protecting group for carboxylic acids, prized for its steric hindrance that confers stability against a wide range of nucleophiles and basic conditions.[1] Its removal, however, is typically achieved under mild acidic conditions that proceed via a specific mechanistic pathway, leaving other acid-sensitive groups, such as the phenolic hydroxyl in our target molecule, intact.
The substrate, this compound, presents a specific challenge: the generation of a reactive tert-butyl carbocation during deprotection. This electrophile can potentially alkylate the electron-rich aromatic ring, leading to undesired side products. This application note addresses this challenge directly, providing protocols that mitigate such side reactions.
Mechanism of Acid-Catalyzed Deprotection
The cleavage of a tert-butyl ester in the presence of a strong acid like trifluoroacetic acid (TFA) is a classic example of an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism. The reaction is driven by the formation of the highly stable tertiary carbocation.
The key steps are:
-
Protonation: The acid protonates the carbonyl oxygen of the ester, activating the group towards cleavage.
-
Carbocation Formation: The C-O bond between the tert-butyl group and the ester oxygen cleaves, releasing the carboxylic acid and forming a stable tert-butyl carbocation.
-
Elimination: The carbocation rapidly loses a proton to form isobutylene gas. This irreversible step helps to drive the reaction to completion.[2] The trifluoroacetate anion can also trap the carbocation to form tert-butyl trifluoroacetate.[3]
Caption: A simplified diagram of the AAL1 mechanism for tert-butyl ester deprotection.
Experimental Protocols
This section details the primary protocol using Trifluoroacetic Acid (TFA), the most common and effective reagent for this transformation.
Method 1: Trifluoroacetic Acid (TFA) Mediated Deprotection
Principle: TFA is a strong, volatile acid that efficiently cleaves the tert-butyl ester at room temperature. Its volatility simplifies removal during the workup. Dichloromethane (DCM) is a common solvent as it is inert to the acidic conditions and readily dissolves the starting material. The inclusion of a scavenger is critical to prevent side reactions.
The Role of Scavengers: The liberated tert-butyl carbocation is a potent electrophile that can cause undesired alkylation of the electron-rich phenolic ring. Scavengers are nucleophilic compounds added to the reaction to trap this carbocation.[4] Triisopropylsilane (TIS) or triethylsilane (TES) are excellent choices; they react with the carbocation via hydride transfer to form isobutane and a stable silylium ion.
| Reagent/Parameter | Recommendation | Rationale |
| Acid | Trifluoroacetic Acid (TFA) | Strong, effective, and volatile for easy removal. |
| Solvent | Dichloromethane (DCM) | Inert, good solubility for substrate, and volatile. |
| Scavenger | Triisopropylsilane (TIS) | Efficiently traps the t-butyl carbocation, preventing side reactions.[5] |
| Temperature | Room Temperature (20-25 °C) | Sufficient for rapid cleavage without promoting degradation. |
| Reaction Time | 2-5 hours | Typically sufficient for complete conversion. |
Detailed Step-by-Step Protocol
Materials & Equipment:
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS)
-
Round-bottom flask with magnetic stir bar
-
Magnetic stir plate
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
TLC plates (silica gel 60 F₂₅₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (approx. 0.1 M solution). Begin stirring at room temperature.
-
Addition of Scavenger: Add triisopropylsilane (TIS) (1.1 - 1.5 eq) to the solution.
-
Initiation: Slowly add trifluoroacetic acid (TFA) (10-20 eq) to the stirred solution. Safety Note: TFA is corrosive and volatile. Handle in a fume hood with appropriate personal protective equipment (PPE). A common ratio is a 1:1 mixture of DCM:TFA by volume.[6]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Eluent: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1) is a good starting point. The product, 3-hydroxyphenylacetic acid, is significantly more polar and will have a lower Rf value than the starting material.
-
Visualization: Use a UV lamp (254 nm) and/or stain with potassium permanganate.
-
-
Workup:
-
Once the reaction is complete (typically 2-5 hours), concentrate the mixture in vacuo using a rotary evaporator to remove the bulk of the DCM and TFA.
-
Expert Tip: To ensure complete removal of residual TFA, co-evaporate the residue with a non-polar solvent like toluene (2-3 times).
-
Dissolve the resulting oil/solid in a suitable organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with water (2x) and then with brine (1x). Caution: Do not wash with sodium bicarbonate initially as this can cause vigorous gas evolution and emulsions. A very dilute bicarbonate wash can be used carefully if the organic layer is still highly acidic.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-hydroxyphenylacetic acid.
Alternative Deprotection Methods
While TFA is the workhorse, other acidic conditions can be employed, particularly if the substrate contains other TFA-labile groups.
-
Formic Acid: A milder acid that can be used neat or with a co-solvent. It often requires heating (40-60 °C) and longer reaction times.
-
HCl in Dioxane/Ethyl Acetate: Commercially available solutions of HCl gas in an organic solvent provide an anhydrous acidic environment for deprotection.
-
Lewis Acids: Reagents like Zinc Bromide (ZnBr₂) in DCM can selectively cleave tert-butyl esters, sometimes in the presence of other acid-sensitive groups.[7]
Overall Workflow and Purification
A successful synthesis relies on a systematic workflow from reaction to characterization.
Caption: A standard workflow for the deprotection and isolation of 3-hydroxyphenylacetic acid.
Purification and Characterization
The crude product is often a solid or a thick oil and can be purified by one of the following methods:
-
Recrystallization: If the crude product is solid, recrystallization from a suitable solvent system (e.g., water, or ethyl acetate/hexanes) is an effective method for obtaining high-purity material.
-
Silica Gel Chromatography: If the product is an oil or contains impurities with similar polarity, column chromatography is recommended.
Characterization of 3-Hydroxyphenylacetic Acid: The identity and purity of the final product should be confirmed by standard analytical techniques.
| Technique | Expected Results for 3-Hydroxyphenylacetic Acid |
| ¹H NMR | Aromatic protons (~6.7-7.3 ppm), benzylic CH₂ singlet (~3.5 ppm).[8][9] |
| ¹³C NMR | Carbonyl carbon (~175-180 ppm), aromatic carbons (~115-158 ppm), benzylic carbon (~40-45 ppm).[8] |
| Mass Spec (MS) | [M-H]⁻ or [M+H]⁺ corresponding to the molecular weight (152.15 g/mol ).[9] |
| Melting Point | ~129 °C.[8] |
Conclusion
The acid-catalyzed deprotection of this compound is a robust and reliable transformation. The key to achieving high yields and purity lies in understanding the reaction mechanism, particularly the role of the tert-butyl carbocation. By employing an appropriate scavenger such as triisopropylsilane and following a systematic protocol for reaction monitoring and workup, researchers can confidently and efficiently synthesize 3-hydroxyphenylacetic acid for applications in drug discovery and development.
References
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved from [Link]
- Williams, D. R., & Fromhold, M. G. (2002). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Organic Letters, 4(20), 3497-3500*.
- Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268.
-
Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]
- Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(11), 6932-6938.
-
PubChem. (n.d.). 3'-Hydroxyphenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
- Google Patents. (1995). The preparation of 3-hydroxyphenylacetic acid.
-
The Royal Society of Chemistry. (n.d.). Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids... Retrieved from [Link]
Sources
- 1. tert-Butyl Esters [organic-chemistry.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. 3'-Hydroxyphenylacetic acid | C8H8O3 | CID 12122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Hydroxyphenylacetic acid(621-37-4) 1H NMR spectrum [chemicalbook.com]
Application Note & Protocols for the Large-Scale Synthesis of Tert-butyl 2-(3-hydroxyphenyl)acetate and Its Derivatives
Abstract
This document provides a comprehensive guide for the large-scale synthesis of tert-butyl 2-(3-hydroxyphenyl)acetate, a critical intermediate in the production of various active pharmaceutical ingredients (APIs), including Fesoterodine and Tolterodine.[1][2] We present a robust and scalable protocol centered on the acid-catalyzed tert-butylation of 3-hydroxyphenylacetic acid. Furthermore, this guide details a generalized protocol for the synthesis of derivatives via O-alkylation of the phenolic hydroxyl group, a common subsequent step in drug development pathways. The protocols are designed with a focus on process safety, efficiency, and scalability, making them suitable for researchers in industrial and academic settings.
Strategic Approach to Large-Scale Synthesis
The selection of a synthetic route for industrial-scale production prioritizes cost-effectiveness, safety, high yield, and atom economy. For the synthesis of this compound, direct esterification of 3-hydroxyphenylacetic acid is the most straightforward approach.
Core Reaction: Acid-Catalyzed Tert-butylation
The chosen method involves the reaction of 3-hydroxyphenylacetic acid with tert-butyl acetate, which serves as both the tert-butylating agent and the solvent. This process is efficiently catalyzed by a strong, non-nucleophilic acid, such as bis(trifluoromethanesulfonyl)imide (Tf₂NH), which has been shown to be highly effective even in catalytic amounts.[3]
Mechanism Rationale: The reaction proceeds through the protonation of tert-butyl acetate by the strong acid catalyst. This generates a highly stable tert-butyl cation. The carboxylic acid moiety of 3-hydroxyphenylacetic acid then acts as a nucleophile, attacking the tert-butyl cation to form the desired ester. This method avoids the use of more hazardous reagents like isobutylene gas and provides high yields under relatively mild conditions.[3]
Visualization of the Synthetic Workflow
The overall process can be visualized as a two-stage workflow: the initial synthesis of the core intermediate followed by its subsequent derivatization.
Caption: Synthetic workflow for the production of the core ester and its subsequent O-alkylation.
Detailed Protocol: Large-Scale Synthesis of this compound
This protocol is designed for a nominal 100 L scale. All operations should be conducted in a well-ventilated area or fume hood, with appropriate personal protective equipment (PPE).
Equipment:
-
100 L Glass-Lined Reactor with overhead stirring, temperature control (heating/cooling jacket), and a reflux condenser.
-
20 L Charging vessel.
-
Receiving vessels for extraction and distillation.
-
Vacuum pump and distillation apparatus.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| 3-Hydroxyphenylacetic Acid | 152.15 | 5.00 kg | 1.0 |
| tert-Butyl Acetate (t-BuOAc) | 116.16 | 40 L | ~10.5 |
| Bis(trifluoromethanesulfonyl)imide (Tf₂NH) | 281.14 | 92 g | 0.01 |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | - | As needed | - |
| Brine (Saturated NaCl soln.) | - | As needed | - |
| Ethyl Acetate (EtOAc) | 88.11 | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |
Procedure:
-
Reactor Setup: Ensure the 100 L reactor is clean, dry, and inerted with nitrogen gas.
-
Charging Reagents:
-
Charge the reactor with 3-hydroxyphenylacetic acid (5.00 kg, 32.86 mol).
-
Add tert-butyl acetate (40 L). Begin agitation at a moderate speed (e.g., 100-150 RPM) to form a slurry.
-
-
Catalyst Addition: In the charging vessel, carefully dissolve the bis(trifluoromethanesulfonyl)imide (92 g, 0.327 mol) in 1 L of tert-butyl acetate. Add this catalytic solution to the main reactor over 10-15 minutes.
-
Reaction:
-
Heat the reactor contents to 50-55 °C.
-
Maintain the reaction at this temperature for 4-6 hours.
-
In-Process Control (IPC): Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (<1% remaining).
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature (20-25 °C).
-
Slowly and carefully add 50 L of saturated sodium bicarbonate solution to quench the catalyst. Caution: Initial addition may cause gas evolution (CO₂).
-
Stir for 30 minutes, then stop agitation and allow the layers to separate.
-
Drain the lower aqueous layer.
-
Wash the organic layer with 2 x 20 L of brine.
-
-
Drying and Solvent Removal:
-
Transfer the organic layer to a suitable vessel containing anhydrous magnesium sulfate. Stir for 30 minutes to dry the solution.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to remove the excess tert-butyl acetate and any other volatile impurities.
-
-
Purification:
-
The resulting crude oil can be purified by vacuum distillation to yield the final product, this compound, as a clear oil.
-
Expected Yield: 85-95%.
-
Protocol: Synthesis of O-Alkyl Derivatives
This general protocol describes the O-alkylation of the phenolic hydroxyl group, a key step in synthesizing compounds like the precursors to Fesoterodine.[2][4]
Materials:
| Reagent | Molar Mass ( g/mol ) | Molar Equiv. |
| This compound | 208.25 | 1.0 |
| Alkylating Agent (e.g., Isopropyl Bromide) | 122.99 | 1.2 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.0 |
| Acetone or DMF | - | Solvent |
Procedure:
-
Setup: To a clean, dry, and inerted reactor, add this compound (1.0 equiv).
-
Reagent Addition: Add anhydrous potassium carbonate (2.0 equiv) and the chosen solvent (e.g., acetone).
-
Alkylation:
-
Heat the mixture to a gentle reflux (for acetone, ~56 °C).
-
Slowly add the alkylating agent (e.g., isopropyl bromide, 1.2 equiv) over 30-60 minutes.
-
Maintain the reaction at reflux for 6-12 hours.
-
IPC: Monitor the reaction by TLC/HPLC for the disappearance of the starting material.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (K₂CO₃ and KBr).
-
Wash the filter cake with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified via column chromatography or vacuum distillation to yield the pure O-alkylated derivative.
Caption: General scheme for the O-alkylation of the core intermediate.
Scientific Integrity and Process Validation
Causality in Experimental Design:
-
Catalyst Selection: A strong, non-nucleophilic acid like Tf₂NH is chosen because it efficiently generates the tert-butyl cation without competing in side reactions. Its high catalytic activity allows for low loading, reducing cost and downstream purification challenges.[3]
-
Solvent Choice: Using tert-butyl acetate as both reagent and solvent simplifies the process and leverages Le Châtelier's principle by using a large excess of one reactant to drive the esterification equilibrium towards the product.[5]
-
Base in O-Alkylation: Anhydrous potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the weakly acidic phenol without causing hydrolysis of the tert-butyl ester group.
Self-Validating Systems: The reliability of these protocols on a large scale hinges on rigorous in-process controls (IPCs).
-
Reaction Monitoring: Regular HPLC analysis is critical to confirm reaction completion. This prevents unnecessary heating, which can lead to byproducts, and ensures the reaction is quenched at the optimal time, maximizing yield and purity.
-
Work-up Validation: pH checks during the bicarbonate wash are essential to ensure complete neutralization of the acid catalyst, which is crucial for the stability of the product during distillation.
-
Purity Analysis: Final product purity should be confirmed by HPLC, NMR, and GC (for residual solvents) to meet the stringent requirements for pharmaceutical intermediates.
References
-
Organic Syntheses Procedure, SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Available at: [Link]
-
MDPI, Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. Available at: [Link]
- Google Patents, Method of producing tetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane.
-
National Institutes of Health (NIH), The gut metabolite 3-hydroxyphenylacetic acid rejuvenates spermatogenic dysfunction in aged mice through GPX4-mediated ferroptosis. Available at: [Link]
- Google Patents, Preparation process of fesoterodine and intermediates.
-
ResearchGate, The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine. Available at: [Link]
-
Organic Chemistry Portal, O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Available at: [Link]
- Google Patents, Tert-butylacetylene production process.
-
Royal Society of Chemistry, Electronic Supplementary Information. Available at: [Link]
-
ResearchGate, Scaling up the Synthesis of a Hydroxyquinoline-Functionalized p-tert-Butylcalix[6]arene. Available at: [Link]
- Google Patents, Synthetic method of 3-tert-butylphenylethylether.
-
SciSpace, Mechanism of Catalytic Alkylation of 2,6-di-tert-Butylphenol by Methyl Acrylate. Available at: [Link]
- Google Patents, Process for the preparation of fesoterodine.
- Google Patents, Production of tertiary butyl acetate from mtbe.
-
Rupa Health, 3-Hydroxyphenylacetic Acid. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research, Synthesis of fesoterodine: An enantiopure active pharmaceutical ingredient (API). Available at: [Link]
-
Dalton Transactions (RSC Publishing), Optimized synthesis of a tert-butyl-phenyl-substituted tetrapyridophenazine ligand and its Ru(ii) complexes and determination of dimerization behaviour of the complexes through supramolecular “Fingerhakel”. Available at: [Link]
-
ResearchGate, Acid-catalyzed disproportionation of N,N-bis(4-tert-butylphenyl)hydroxylamine. Synthesis and structure of 10-[5-tert-butyl-2-(4-tert-butylphenylamino)phenyl]-3,7-di-tert-butylphenoxazine. Available at: [Link]
-
PubMed, The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine. Available at: [Link]
-
Synlett, A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Available at: [Link]
- Google Patents, Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate.
Sources
- 1. WO2011158257A1 - Preparation process of fesoterodine and intermediates - Google Patents [patents.google.com]
- 2. jocpr.com [jocpr.com]
- 3. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 4. The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 3-TERT-BUTYL-2-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from Tert-butyl 2-(3-hydroxyphenyl)acetate
An In-Depth Technical Guide
Introduction: The Strategic Value of Tert-butyl 2-(3-hydroxyphenyl)acetate in Medicinal Chemistry
This compound is a versatile and strategically important starting material in the synthesis of complex pharmaceutical intermediates. Its molecular architecture, featuring a nucleophilic phenolic hydroxyl group at the meta position and a sterically hindered tert-butyl ester, offers a unique combination of reactivity and stability.[1][2] The phenolic hydroxyl provides a reactive handle for a multitude of synthetic transformations, including alkylation, acylation, and electrophilic aromatic substitution. Simultaneously, the tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality, preventing unwanted side reactions under various conditions while allowing for selective deprotection under acidic conditions at a later stage. This dual functionality makes it an ideal scaffold for building the core structures of several classes of therapeutic agents, most notably β2-adrenergic receptor agonists used in the management of respiratory diseases like asthma and COPD.[3][4] This guide provides detailed protocols and scientific rationale for key transformations of this valuable building block.
Core Synthetic Transformations and Mechanistic Insights
The utility of this compound stems from the selective reactions that can be performed on its phenyl ring and phenolic hydroxyl group. The following sections detail the most critical transformations for generating advanced pharmaceutical intermediates.
Ortho-Selective Formylation: Gateway to Saligenin Derivatives
The introduction of a formyl group at the C2 position (ortho to the hydroxyl group) is a critical step in the synthesis of saligenin-type β2-agonists, such as Salmeterol. This transformation creates the necessary functionality to build the ethanolamine side chain characteristic of this drug class.[5][6] The Duff reaction or related formylation methods using a chelating metal to direct the electrophile are highly effective.
Causality Behind Experimental Choices: The use of magnesium chloride and a non-nucleophilic base like triethylamine is crucial for achieving high ortho-selectivity. Magnesium ions chelate with both the phenolic hydroxyl and the carbonyl oxygen of the acetate group, forming a rigid six-membered ring complex. This complex sterically hinders the C4 and C6 positions while activating the C2 position for electrophilic attack by the formylating agent (e.g., paraformaldehyde). Triethylamine acts as a base to facilitate the reaction without competing as a nucleophile.
Protocol 1: Ortho-Formylation of this compound
Objective: To synthesize Tert-butyl 2-(2-formyl-3-hydroxyphenyl)acetate.
Materials:
-
This compound
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Paraformaldehyde
-
Triethylamine (TEA)
-
Anhydrous Acetonitrile (MeCN)
-
Hydrochloric Acid (1 M)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq), anhydrous MgCl₂ (1.2 eq), and paraformaldehyde (2.5 eq).
-
Add anhydrous acetonitrile to form a stirrable suspension (approx. 5 mL per 1 g of starting material).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add triethylamine (3.0 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 80-85°C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly quench the reaction by adding 1 M HCl until the pH is ~2-3. This will dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of MeCN).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure Tert-butyl 2-(2-formyl-3-hydroxyphenyl)acetate.
Self-Validation: The final product should be characterized by ¹H NMR to confirm the presence of the aldehyde proton signal (~9.8 ppm) and the ortho-coupling pattern of the aromatic protons. Mass spectrometry should confirm the expected molecular weight.
Quantitative Data Summary Table:
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| Magnesium Chloride (Anhydrous) | 1.2 | Chelating agent for ortho-direction |
| Paraformaldehyde | 2.5 | Formylating agent |
| Triethylamine | 3.0 | Base |
| Typical Yield: | 70-85% |
O-Alkylation: Synthesis of Aryl Ethers
O-alkylation of the phenolic hydroxyl group is a fundamental step for introducing side chains, such as the (4-phenylbutoxy)hexyl group in Salmeterol, or for installing protecting groups.[7][8] The Williamson ether synthesis is a reliable and widely used method for this purpose.
Causality Behind Experimental Choices: A moderately strong base like potassium carbonate is sufficient to deprotonate the phenol without hydrolyzing the tert-butyl ester. A polar aprotic solvent such as DMF or acetone is used to dissolve the ionic phenoxide intermediate and promote the Sₙ2 reaction with the alkyl halide. The use of a phase-transfer catalyst like tetrabutylammonium bromide can accelerate the reaction, especially with less reactive alkyl halides.
Protocol 2: O-Alkylation with an Alkyl Halide
Objective: To synthesize Tert-butyl 2-(3-(alkoxy)phenyl)acetate.
Materials:
-
This compound
-
Alkyl Halide (e.g., 1-bromoalkane) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Dimethylformamide (DMF) or Acetone
-
Deionized Water
-
Diethyl Ether
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Combine this compound (1.0 eq) and finely powdered K₂CO₃ (2.0 eq) in a round-bottom flask.
-
Add anhydrous DMF (or acetone) to create a suspension (approx. 10 mL per 1 g of starting material).
-
Add the alkyl halide (1.1 eq) to the stirring mixture at room temperature.
-
Heat the reaction to 60-70°C and stir for 8-12 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and pour it into a beaker containing an equal volume of cold deionized water.
-
Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF).
-
Combine the organic extracts and wash with brine to remove residual DMF.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The resulting crude product can be purified by silica gel chromatography if necessary.
Self-Validation: Successful alkylation can be confirmed by the disappearance of the broad phenolic -OH peak in the ¹H NMR spectrum and the appearance of new signals corresponding to the introduced alkyl chain.
Quantitative Data Summary Table:
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| Alkyl Halide | 1.1 | Alkylating Agent |
| Potassium Carbonate | 2.0 | Base |
| Typical Yield: | 85-95% |
Carbamoylation: A Key Step Towards Bambuterol
Bambuterol is a prodrug of terbutaline, where the phenolic hydroxyl groups are masked as dimethylcarbamates.[9] This transformation improves the drug's pharmacokinetic profile. The reaction involves the acylation of the phenol with a carbamoyl chloride.
Causality Behind Experimental Choices: The reaction is typically performed in the presence of a tertiary amine base (e.g., pyridine or triethylamine) which acts as both a solvent and an acid scavenger, trapping the HCl generated during the reaction. The nucleophilicity of the phenol is sufficient to attack the electrophilic carbonyl carbon of the dimethylcarbamoyl chloride.
Protocol 3: Synthesis of Tert-butyl 2-(3-((dimethylcarbamoyl)oxy)phenyl)acetate
Objective: To introduce the dimethylcarbamate group, a key feature of Bambuterol.
Materials:
-
This compound
-
Dimethylcarbamoyl Chloride (1.2 eq)
-
Pyridine or Triethylamine
-
Dichloromethane (DCM)
-
Copper(II) Sulfate solution (1 M)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or pyridine in a dry flask under a nitrogen atmosphere.
-
Cool the solution to 0°C.
-
Slowly add dimethylcarbamoyl chloride (1.2 eq) to the solution. If using DCM as a solvent, add triethylamine (1.5 eq) as the base.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M Copper(II) Sulfate solution (to remove pyridine), water, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography to obtain the desired product.
Self-Validation: The formation of the carbamate can be verified by the appearance of two singlets in the ¹H NMR spectrum around 3.0 ppm, corresponding to the two N-methyl groups, and the disappearance of the phenolic proton signal.
Quantitative Data Summary Table:
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| Dimethylcarbamoyl Chloride | 1.2 | Carbamoylating Agent |
| Pyridine or Triethylamine | 1.5 (or solvent) | Base / Acid Scavenger |
| Typical Yield: | >90% |
Application in the Synthesis of β2-Adrenergic Agonist Intermediates
The true power of this compound is realized when these core transformations are combined into multi-step syntheses of valuable pharmaceutical targets.
Workflow for a Salmeterol Precursor
Salmeterol features a 2-hydroxy-5-(1-hydroxy-2-((6-(4-phenylbutoxy)hexyl)amino)ethyl)benzyl alcohol core. The synthesis can be initiated from our starting material by first performing an ortho-formylation, followed by O-alkylation, and then elaboration of the formyl group into the desired ethanolamine side chain.
Caption: Synthetic pathway to a key Salmeterol intermediate.
Workflow for a Bambuterol Precursor
The synthesis of Bambuterol requires the presence of two carbamate groups at the 3 and 5 positions and an ethanolamine side chain. Starting from this compound, a Friedel-Crafts acylation can install a keto group, which is a precursor to the side chain. Subsequent nitration, reduction to an amine, and conversion to a hydroxyl group can install the second phenolic -OH, followed by double carbamoylation.
Caption: Conceptual workflow towards Bambuterol synthesis.
Conclusion and Future Perspectives
This compound is a highly valuable and cost-effective building block for the synthesis of pharmaceutical intermediates. The protocols detailed herein provide robust and scalable methods for key chemical transformations. The orthogonality of the phenolic hydroxyl and the tert-butyl ester allows for a wide range of synthetic strategies, enabling access to complex molecules like Salmeterol and Bambuterol.[7][10][11] Researchers can adapt these foundational protocols to create diverse libraries of compounds for drug discovery campaigns, particularly in the search for novel respiratory and cardiovascular therapeutics.
References
- Google Patents. (n.d.). WO2012032546A2 - Process for the preparation of salmeterol and its intermediates.
- Google Patents. (n.d.). KR100803291B1 - Improved Method of Making Bambuterol Hydrochloride.
-
National Center for Biotechnology Information. (n.d.). Bambuterol. PubChem Compound Summary for CID 54766. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 22569000. Retrieved from [Link]
-
StatPearls. (2023). Beta2-Agonists. NCBI Bookshelf. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Adrenergic agonists – Knowledge and References. Retrieved from [Link]
-
Wang, M., et al. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Retrieved from [Link]
-
Wikipedia. (n.d.). Discovery and development of beta2 agonists. Retrieved from [Link]
-
Zhang, M., et al. (2017). Design, Synthesis and Biological Evaluation of Bambuterol Analogues as Novel Inhibitors of Butyrylcholinesterase. European Journal of Medicinal Chemistry, 126, 947-956. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. PubChemLite - this compound (C12H16O3) [pubchemlite.lcsb.uni.lu]
- 3. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Discovery and development of beta2 agonists - Wikipedia [en.wikipedia.org]
- 6. Adrenergic agents. 6. Synthesis and potential beta-adrenergic agonist activity of some meta-substituted p-hydroxyphenylethanolamines related to salbutamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2012032546A2 - Process for the preparation of salmeterol and its intermediates - Google Patents [patents.google.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Bambuterol | C18H29N3O5 | CID 54766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. KR100803291B1 - Improved Method of Making Bambuterol Hydrochloride - Google Patents [patents.google.com]
- 11. Design, synthesis and biological evaluation of bambuterol analogues as novel inhibitors of butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
NMR characterization of Tert-butyl 2-(3-hydroxyphenyl)acetate and its products
An Application Guide to the NMR Characterization of Tert-butyl 2-(3-hydroxyphenyl)acetate and its Synthetic Derivatives
Abstract
This comprehensive application note provides a detailed guide for the Nuclear Magnetic Resonance (NMR) characterization of this compound, a valuable intermediate in organic synthesis and drug development. We present detailed protocols for sample preparation and data acquisition, followed by an in-depth analysis of the ¹H and ¹³C NMR spectra of the parent molecule. Furthermore, we explore the distinct spectroscopic changes that occur upon common chemical transformations, specifically acidic hydrolysis of the tert-butyl ester and O-alkylation of the phenolic hydroxyl group. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure accurate structural elucidation and reaction monitoring.
Introduction: The Significance of Structural Verification
This compound is a bifunctional organic molecule featuring a sterically hindered ester and a reactive phenolic group. This structure makes it a versatile building block for synthesizing a wide range of more complex molecules, including active pharmaceutical ingredients (APIs). The tert-butyl group serves as a common protecting group for the carboxylic acid, which can be selectively removed under acidic conditions. Concurrently, the phenolic hydroxyl group offers a site for modifications such as O-alkylation to introduce diverse functionalities.
Given its role as a synthetic intermediate, unambiguous structural verification at each stage of a reaction sequence is paramount. NMR spectroscopy is the most powerful tool for this purpose, providing precise information about the molecular framework, connectivity of atoms, and the chemical environment of nuclei. This guide explains the causality behind the observed spectral features, empowering the user to not only confirm the identity of their compounds but also to diagnose the success or failure of a chemical reaction.
Experimental Design & Protocols
The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate acquisition parameters. The following protocols are designed to be self-validating systems for routine analysis of small organic molecules.
Protocol: NMR Sample Preparation
-
Solvent Selection (The "Why"): The choice of deuterated solvent is critical.
-
Chloroform-d (CDCl₃): An excellent first choice for many organic molecules due to its good solubilizing power and relatively clean spectral window. However, the acidic trace proton in CDCl₃ can sometimes accelerate the exchange of labile protons (like -OH), leading to signal broadening. The residual solvent peak appears at ~7.26 ppm.[1]
-
Dimethyl sulfoxide-d₆ (DMSO-d₆): A highly polar solvent, ideal for compounds with poor solubility in CDCl₃. Crucially, it slows down the exchange rate of hydroxyl protons, often allowing them to be observed as sharper signals and even revealing their coupling to adjacent protons. The residual solvent peak is at ~2.50 ppm and it is hygroscopic, so a water peak around 3.33 ppm is common.[1]
-
Deuterium Oxide (D₂O): Used for confirming the identity of exchangeable protons (-OH, -NH, -SH). Adding a drop of D₂O to a sample in CDCl₃ or DMSO-d₆ will cause the hydroxyl proton signal to disappear due to H-D exchange.
-
-
Sample Preparation Workflow:
-
Weigh 5-10 mg of the dried analyte directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).
-
Add 1-2 µL of a 1% Tetramethylsilane (TMS) solution in the same deuterated solvent. TMS serves as the internal standard, with its signal defined as 0.0 ppm.[2]
-
Cap the NMR tube securely and vortex or invert gently until the sample is fully dissolved. A clear, homogeneous solution is required.
-
If the sample is not fully soluble, consider using a different solvent like DMSO-d₆ or a solvent mixture.[3]
-
Place the tube in the NMR spectrometer.
-
The following DOT script visualizes the decision-making process for sample preparation.
Caption: Decision workflow for NMR sample preparation.
NMR Characterization of this compound
A thorough understanding of the starting material's spectrum is the baseline against which all reaction products will be compared.
Structural Assignment and Key Features
The structure of this compound contains several distinct proton and carbon environments that give rise to a predictable NMR spectrum.
Caption: Structure of this compound.
¹H NMR Spectrum Analysis (400 MHz, CDCl₃)
-
The Tert-butyl Group (H-11): This is often the most prominent signal in the spectrum. It appears as a sharp singlet at approximately δ 1.45 ppm . The signal integrates to 9 protons because all nine methyl protons are chemically equivalent due to rapid rotation around the C-C and C-O bonds.[4][5] Its singlet nature arises from the absence of any adjacent protons (a ⁴J coupling is generally not observed). This signal is a definitive marker for the presence of the tert-butyl ester.
-
The Benzylic Protons (H-7): These two protons appear as a singlet at around δ 3.50 ppm . Their chemical shift is downfield from typical alkyl protons because they are deshielded by two adjacent electron-withdrawing groups: the aromatic ring and the carbonyl group (C=O).[6]
-
The Phenolic Proton (H-4): This proton's chemical shift is highly variable and depends on concentration, temperature, and solvent. In CDCl₃, it typically appears as a broad singlet between δ 5.0-7.0 ppm .[7][8] Its broadness is due to chemical exchange. This assignment can be unequivocally confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the signal will disappear.
-
The Aromatic Protons (H-1, H-3, H-5, H-6): These protons reside in the region of δ 6.70-7.20 ppm . Due to the substitution pattern, they are all non-equivalent and will show characteristic splitting patterns based on their coupling with their neighbors.
-
H-5: This proton is ortho to two hydrogens (H-3 and H-6) and will appear as a triplet with a typical ortho coupling constant of J ≈ 7.8 Hz.
-
H-1, H-3, H-6: These protons will appear as complex multiplets (e.g., doublet of doublets) due to both ortho (J ≈ 7-10 Hz) and meta (J ≈ 2-3 Hz) couplings.[9][10]
-
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Insight |
| H-11 (t-Bu) | ~ 1.45 | Singlet (s) | 9H | Diagnostic signal for the tert-butyl ester. |
| H-7 (-CH₂-) | ~ 3.50 | Singlet (s) | 2H | Benzylic position, deshielded by ring and C=O. |
| H-4 (-OH) | ~ 5.0 - 7.0 | Broad Singlet (br s) | 1H | Exchangeable proton, confirms phenol. Disappears with D₂O. |
| H-Aromatic | ~ 6.70 - 7.20 | Multiplets (m) | 4H | Signals confirm the 1,3-disubstituted aromatic ring. |
¹³C NMR Spectrum Analysis (100 MHz, CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) | Key Insight |
| C=O (Carbonyl) | ~ 171 | Ester carbonyl, highly deshielded. |
| C-OH (Aromatic) | ~ 155 | Aromatic carbon attached to the hydroxyl group. |
| C-CH₂ (Aromatic) | ~ 135 | Aromatic carbon attached to the acetate side chain. |
| Aromatic CHs | ~ 114 - 130 | Four distinct signals for the aromatic CH carbons. |
| C (CH₃)₃ (Quaternary) | ~ 82 | Quaternary carbon of the t-Bu group, attached to oxygen. |
| -CH₂ - | ~ 43 | Benzylic carbon. |
| -C(CH₃ )₃ | ~ 28 | Three equivalent methyl carbons of the t-Bu group. |
Characterization of Reaction Products
Monitoring reactions by NMR involves looking for the disappearance of starting material signals and the appearance of new, characteristic product signals.
Product 1: Hydrolysis to 3-Hydroxyphenylacetic acid
Acid-catalyzed hydrolysis removes the tert-butyl protecting group, yielding the corresponding carboxylic acid.
Caption: Structure of 3-Hydroxyphenylacetic acid.
Key Spectroscopic Changes:
-
Disappearance of the Tert-butyl Signal: The most telling change is the complete disappearance of the intense singlet at ~1.45 ppm (9H). This is a definitive indicator that the hydrolysis reaction has occurred.
-
Appearance of a Carboxylic Acid Proton: A new, highly deshielded, and often broad singlet appears far downfield, typically between δ 10-12 ppm .[11][12] This signal corresponds to the new carboxylic acid proton (-COOH). Like the phenolic -OH, this signal will also disappear upon D₂O exchange.
-
Shifts in Benzylic and Carbonyl Signals: The chemical shifts of the benzylic protons (-CH₂-) and the carbonyl carbon (C=O) will experience minor shifts due to the change from an ester to a carboxylic acid environment.
| Signal Comparison | Starting Material (Ester) | Product (Acid) | Reason for Change |
| t-Bu Protons | ~1.45 ppm (s, 9H) | Absent | Loss of the tert-butyl group. |
| Carboxyl Proton | Absent | ~11.0 ppm (br s, 1H) | Formation of the -COOH group. |
| Quaternary C (t-Bu) | ~82 ppm | Absent | Loss of the tert-butyl group. |
| Methyl C (t-Bu) | ~28 ppm | Absent | Loss of the tert-butyl group. |
Product 2: O-Alkylation (e.g., O-Methylation)
Alkylation of the phenolic hydroxyl group, for example with methyl iodide, yields an ether.
Caption: Structure of Tert-butyl 2-(3-methoxyphenyl)acetate.
Key Spectroscopic Changes:
-
Disappearance of the Phenolic Proton: The broad singlet for the -OH proton (δ 5.0-7.0 ppm) will be absent in the product spectrum.
-
Appearance of Alkoxy Protons: A new signal corresponding to the added alkyl group will appear. For O-methylation, a sharp singlet integrating to 3 protons will be observed around δ 3.80 ppm for the -OCH₃ group.
-
Shifts in Aromatic Signals: The conversion of the electron-donating -OH group to a slightly different electron-donating -OCH₃ group will cause subtle but measurable shifts in the chemical shifts of the adjacent aromatic protons. This can be a useful secondary confirmation.
-
Appearance of Alkoxy Carbon: In the ¹³C NMR spectrum, a new signal for the methoxy carbon will appear around δ 55 ppm .
| Signal Comparison | Starting Material (Phenol) | Product (Anisole) | Reason for Change |
| Phenolic Proton | ~5.0-7.0 ppm (br s, 1H) | Absent | Conversion of -OH to -OCH₃. |
| Methoxy Protons | Absent | ~3.80 ppm (s, 3H) | Addition of the methyl group. |
| Aromatic C-O | ~155 ppm | ~159 ppm | Change in electronic environment from -OH to -OCH₃. |
| Methoxy Carbon | Absent | ~55 ppm | Addition of the methyl group. |
Conclusion
NMR spectroscopy provides an unparalleled level of detail for the structural characterization of this compound and its reaction products. By focusing on key diagnostic signals—the tert-butyl singlet, the exchangeable hydroxyl proton, and the aromatic splitting patterns—researchers can confidently track the progress of their synthetic transformations. The disappearance of a key starting material signal coupled with the appearance of a new, predictable product signal serves as a definitive validation of a successful chemical reaction. This guide provides the foundational knowledge and practical protocols to leverage NMR as a robust tool in the drug development pipeline.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
IUPAC Commission on Molecular Structure and Spectroscopy. (1972). Recommendations for the Presentation of NMR Data for Publication in Chemical Journals. Pure and Applied Chemistry, 29(4), 627-628. [Link]
-
Chemistry LibreTexts. (2023). Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
ACD/Labs. (2024). t-Butyl group towers over other 1H resonances. [Link]
-
Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. [Link]
-
ACD/Labs. (2024). 1H–1H Coupling in Proton NMR. [Link]
-
University of Wisconsin-Madison. (n.d.). Approximating Proton NMR Chemical Shifts. [Link]
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. acdlabs.com [acdlabs.com]
- 5. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.pdx.edu [web.pdx.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. acdlabs.com [acdlabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Acetic acid(64-19-7) 1H NMR [m.chemicalbook.com]
- 12. proprep.com [proprep.com]
Troubleshooting & Optimization
preventing side reactions when using Tert-butyl 2-(3-hydroxyphenyl)acetate
Welcome to the technical support guide for Tert-butyl 2-(3-hydroxyphenyl)acetate. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of using this versatile bifunctional molecule. Here, we provide in-depth answers to common questions and troubleshoot potential side reactions to ensure the success of your synthetic campaigns.
Introduction: A Molecule of Duality
This compound is a valuable building block characterized by two key functional groups: a nucleophilic phenolic hydroxyl group and a sterically hindered tert-butyl ester. The disparate reactivity of these groups presents both synthetic opportunities and challenges. The phenolic hydroxyl is weakly acidic and highly nucleophilic, making it susceptible to a range of reactions, particularly acylation and alkylation. Conversely, the tert-butyl ester is stable to basic, nucleophilic, and reductive conditions but is highly sensitive to acid, undergoing rapid cleavage to the corresponding carboxylic acid.[1][2]
Understanding this duality is paramount to preventing unwanted side reactions and achieving high-yield, high-purity outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A: The molecule has two primary sites of reactivity:
-
The Phenolic Hydroxyl (-OH): This is the most nucleophilic and acidic site. It will readily react with electrophiles (e.g., acyl chlorides, alkyl halides) and can be deprotonated by bases.
-
The Tert-butyl Ester (-C(O)OtBu): This group is electrophilic at the carbonyl carbon, but it is sterically hindered. Its most significant reactivity is its lability under acidic conditions, which cleaves it to a carboxylic acid.[1]
Q2: How should I store this compound to ensure its stability?
A: Store this compound in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon). The phenolic hydroxyl group can be susceptible to air oxidation over time, which may lead to discoloration and the formation of impurities.
Q3: I want to perform a reaction on the ester side of the molecule. Do I need to protect the phenolic hydroxyl group first?
A: Yes, almost certainly. The phenolic hydroxyl is significantly more nucleophilic than any position on the ester. Any electrophilic reagent will preferentially react at the phenol. Protecting the hydroxyl group as an ether (e.g., a silyl ether) is a critical first step for most transformations targeting other parts of the molecule.
Q4: What are the best conditions to cleave the tert-butyl ester without affecting other parts of my molecule?
A: The tert-butyl ester is best cleaved under anhydrous acidic conditions. A common and effective method is using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[1] This reaction is typically fast (30 minutes to a few hours) at room temperature and proceeds via a stable tert-butyl cation, which is scavenged by the TFA or other scavengers present. For substrates sensitive to strong acid, milder conditions like formic acid or catalytic p-toluenesulfonic acid can be used.[1]
Troubleshooting Guide: Preventing and Diagnosing Side Reactions
This section addresses specific issues that may arise during your experiments and provides actionable solutions based on mechanistic principles.
Issue 1: Unwanted O-Acylation during a Coupling Reaction
Symptom: You are attempting to couple a carboxylic acid to another part of your molecule (or perform another electrophilic addition) but find that your starting material has been consumed to form a new ester at the phenolic position.
Causality: The phenoxide, formed under basic conditions, is a potent nucleophile that reacts rapidly with acylating agents.[3] This O-acylation reaction is often much faster than the intended reaction, leading to the formation of a diaryl ester byproduct.
Prevention & Solution:
The most robust solution is to protect the phenolic hydroxyl group before attempting the coupling reaction. A Tert-butyldimethylsilyl (TBS) ether is an excellent choice due to its stability under a wide range of conditions and its selective removal.
Workflow for Phenol Protection and Subsequent Reaction:
Caption: Workflow for reactions requiring phenol protection.
Issue 2: Accidental Cleavage of the Tert-Butyl Ester
Symptom: During your reaction or workup, you isolate the carboxylic acid derivative instead of the expected tert-butyl ester product. This is often observed as a significant change in polarity on TLC and a different mass in LC-MS analysis.
Causality: The tert-butyl ester is highly sensitive to acidic conditions.[1] Exposure to strong Brønsted or Lewis acids, even unintentionally during an aqueous workup with acidic solutions (pH < 4), can lead to partial or complete hydrolysis.
Prevention & Solution:
-
Reaction Conditions: Scrupulously avoid acidic reagents if the tert-butyl ester needs to be preserved. If a Lewis acid is required, consider alternatives or use milder options at low temperatures.
-
Workup: Always use neutral or mildly basic solutions (e.g., saturated sodium bicarbonate solution) for aqueous workups. Ensure the pH of the aqueous layer remains above 7.
Data Summary: Stability of Tert-Butyl Ester
| Condition | Stability | Outcome |
| Strongly Acidic (e.g., TFA, HCl) | Very Low | Rapid cleavage to carboxylic acid.[1] |
| Mildly Acidic (e.g., Acetic Acid) | Low to Moderate | Slow cleavage, temperature-dependent. |
| Neutral (pH 7) | High | Stable. |
| Basic (e.g., NaOH, K₂CO₃) | High | Stable to hydrolysis.[4] |
Issue 3: Formation of Rearranged Byproducts (Fries Rearrangement)
Symptom: After performing a reaction that results in O-acylation of the phenol (either intentionally or as a side reaction), subsequent exposure to Lewis acids (like AlCl₃) or strong Brønsted acids leads to a mixture of isomers where the acyl group has migrated to the aromatic ring.
Causality: The product of O-acylation, a phenyl acetate derivative, can undergo an intramolecular rearrangement known as the Fries Rearrangement.[5] This reaction is catalyzed by acids and typically yields a mixture of ortho- and para-acyl phenols.[6]
Mechanism of the Fries Rearrangement:
Caption: Simplified mechanism of the Fries Rearrangement.
Prevention & Solution:
-
If O-acylation is the desired transformation, avoid subsequent steps that involve strong Lewis or Brønsted acids.
-
If the Fries rearrangement product is desired, reaction conditions can be optimized. Low temperatures generally favor the para product, while higher temperatures favor the ortho product.[6]
-
If O-acylation was an unwanted side reaction, the primary solution is to protect the phenol as described in Issue 1 .
Key Experimental Protocols
Protocol 1: Protection of the Phenolic Hydroxyl as a TBS Ether
This protocol provides a reliable method for protecting the phenol, enabling subsequent reactions elsewhere in the molecule.
-
Dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, ~0.5 M).
-
Add imidazole (2.5 eq) to the solution and stir until it dissolves.
-
Add tert-Butyldimethylsilyl chloride (TBSCl, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding water and extract the product with diethyl ether or ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the TBS-protected compound.
Protocol 2: Deprotection of the Tert-Butyl Ester using TFA
This protocol is for the selective cleavage of the tert-butyl ester to the carboxylic acid.
-
Dissolve the tert-butyl ester starting material (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 10-20 eq) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene can help remove residual TFA).
-
The resulting carboxylic acid can often be used directly or purified by crystallization or chromatography.
References
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]
-
O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. (n.d.). Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Acylation. Part XX. The comparative acylation of phenols and thiols. Retrieved from [Link]
- Google Patents. (n.d.). EP1151986B1 - Method for removing tert-butyl groups from tert-butyl phenol compounds.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Acids - Reagent Guides. Retrieved from [Link]
-
University of Rochester. (n.d.). TBS Protection - Common Conditions. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. (2023). Retrieved from [Link]
-
An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. (n.d.). Retrieved from [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement. Retrieved from [Link]
-
ResearchGate. (2019). TBMDS Protection of a Phenol going way over expected time? Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Chemoselective Deprotection of Triethylsilyl Ethers. Retrieved from [Link]
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
ACS Publications. (n.d.). Mechanistic study of the photo-Fries rearrangement of phenyl acetate. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. Retrieved from [Link]
-
Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Chemoselective deprotection of TBS alkyl and phenyl ethers in the.... Retrieved from [Link]
-
KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. (n.d.). Retrieved from [Link]
-
ChemRxiv. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. Retrieved from [Link]
-
Slideshare. (n.d.). Spps and side reactions in peptide synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). By what mechanism do acids deprotect primary silyl ethers? Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 6. Fries rearrangement of phenyl acetate. Retrieved from [Link]
- Google Patents. (n.d.). US3102905A - Process for preparing tertiary butyl acetate.
- Google Patents. (n.d.). EP1286947B1 - Production of tertiary butyl acetate from mtbe.
-
Supporting Information. (n.d.). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetic acid, tert-butyl ester. Retrieved from [Link]
- Google Patents. (n.d.). US4885382A - Method of producing tetrakis[3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane.
Sources
- 1. Acids - Wordpress [reagents.acsgcipr.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fries Rearrangement [organic-chemistry.org]
- 6. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
Technical Support Center: Deprotection of Tert-butyl 2-(3-hydroxyphenyl)acetate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the deprotection of tert-butyl 2-(3-hydroxyphenyl)acetate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this critical synthetic step. Our goal is to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the standard methods for deprotecting this compound?
The most common and robust method for cleaving the tert-butyl ester is acidolysis. Strong acids like neat Trifluoroacetic acid (TFA) or solutions of hydrochloric acid (HCl) or sulfuric acid in an organic solvent are typically employed. The tert-butyl group is highly labile to acid due to its ability to form a stable tertiary carbocation[1]. Milder acidic conditions, such as using formic acid or aqueous phosphoric acid, can also be effective, particularly if other acid-sensitive functional groups are present in the molecule[1].
Q2: Why is Trifluoroacetic Acid (TFA) the most frequently used reagent?
TFA is highly effective for several reasons:
-
Strong Acidity: It readily protonates the ester carbonyl, initiating the cleavage mechanism.
-
Good Solvent: It is an excellent solvent for many organic compounds, ensuring a homogeneous reaction mixture.
-
Volatility: Its low boiling point (72.4 °C) allows for easy removal under reduced pressure after the reaction is complete.
-
Mechanism: The reaction proceeds by protonation of the ester, followed by the loss of a stable tert-butyl cation, which typically forms isobutylene gas[2][3].
Q3: What is the primary challenge when deprotecting a substrate with a phenol group?
The main challenge arises from the tert-butyl cation (t-Bu⁺) generated during the reaction. The phenol ring is electron-rich and thus highly susceptible to electrophilic aromatic substitution. The t-Bu⁺ cation can act as an electrophile in a Friedel-Crafts alkylation reaction, leading to the formation of undesired tert-butylated phenolic side products. This significantly reduces the yield of the desired 2-(3-hydroxyphenyl)acetic acid and complicates purification.
Q4: How do "scavengers" work to prevent side reactions?
Scavengers are reagents added to the reaction mixture to trap the reactive tert-butyl cation before it can alkylate the phenol ring. Silanes, such as triethylsilane (TES) or triisopropylsilane (TIS), are highly effective scavengers[4]. They function by donating a hydride ion to the carbocation in an irreversible reaction, converting it to the inert hydrocarbon isobutane[5]. This simple quenching strategy is a cornerstone of modern peptide synthesis where similar side reactions are common[4][6].
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Problem 1: My reaction is incomplete. TLC/LC-MS analysis shows a significant amount of starting material remaining.
-
Potential Cause A: Insufficient Acid. The acid can be consumed by basic impurities or may not be potent enough at the concentration used.
-
Solution: Ensure you are using a sufficient excess of acid. For TFA, it is often used as the solvent itself (20-50 equivalents or neat). If using HCl in a solvent like dioxane, ensure the solution is fresh and the concentration is accurate.
-
-
Potential Cause B: Low Reaction Temperature. Deprotection kinetics are temperature-dependent.
-
Solution: While many deprotections proceed smoothly at room temperature, gently warming the reaction to 30-40 °C can increase the rate. Monitor the reaction closely to avoid potential degradation of the product.
-
-
Potential Cause C: Short Reaction Time. Complex substrates or milder acids may require longer reaction times.
-
Solution: Monitor the reaction progress by TLC or LC-MS every 30-60 minutes. Continue the reaction until the starting material is fully consumed. Typical reaction times range from 1 to 4 hours.
-
Problem 2: I'm observing significant formation of an unknown, less polar byproduct.
-
Potential Cause: Friedel-Crafts Alkylation. This is the most likely culprit. The generated tert-butyl cation has alkylated the electron-rich phenol ring of either your starting material or product.
-
Solution: Employ a Cation Scavenger. The addition of a scavenger is critical. Triethylsilane (TES) is a cost-effective and highly efficient choice. Add 2-5 equivalents of TES to the reaction mixture along with the acid. The silane will quench the t-Bu⁺ cation, preventing alkylation.
-
Experimental Protocols & Data
Protocol 1: Standard Deprotection with TFA and Triethylsilane (TES)
This protocol is recommended for achieving a clean and complete reaction while minimizing side-product formation.
Step-by-Step Methodology:
-
Preparation: Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM), or prepare it neat in a round-bottom flask equipped with a stir bar. Cool the flask to 0 °C in an ice bath.
-
Scavenger Addition: Add triethylsilane (TES) (3.0 eq) to the mixture.
-
Deprotection: Slowly add Trifluoroacetic acid (TFA) (20-50 eq, or use as solvent) to the stirring solution at 0 °C. Gas evolution (isobutylene) may be observed.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.
-
Monitoring: Monitor the reaction's progress via TLC or LC-MS until all starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the majority of the TFA and DCM. Co-evaporate with toluene (2-3 times) to remove residual TFA.
-
Purification: Proceed with purification of the crude 2-(3-hydroxyphenyl)acetic acid via column chromatography or recrystallization.
Table 1: Comparison of Deprotection Conditions
| Condition | Reagents | Temp. | Time | Key Advantage | Primary Challenge |
| Standard | TFA (neat), TES (3 eq) | 0°C to RT | 1-3 h | Fast, complete reaction | Requires handling of corrosive TFA |
| Mild | Formic Acid (85-95%) | RT to 40°C | 4-12 h | Less harsh, good for sensitive substrates | Slower reaction times, may be incomplete |
| Alternative | 4M HCl in Dioxane | RT | 2-6 h | Non-volatile acid, easy work-up | Dioxane is a peroxide-former |
Visualizing the Process
To better understand the reaction and troubleshooting logic, refer to the diagrams below.
Caption: Mechanism of tert-butyl ester deprotection and scavenger action.
Caption: Troubleshooting decision tree for deprotection issues.
Purification Guidance
Q5: What is the best way to purify the final product, 2-(3-hydroxyphenyl)acetic acid?
-
Aqueous Work-up: After removing the bulk of the TFA, the crude residue can be dissolved in ethyl acetate and washed with water or brine to remove any remaining salts or highly polar impurities. However, be aware that the product has some water solubility.
-
Column Chromatography: This is a reliable method for removing non-polar byproducts like the tert-butylated phenol.
-
Stationary Phase: Standard silica gel is often effective. For particularly challenging separations involving phenolics, polyamide or reversed-phase (C18) silica can offer different selectivity[7][8].
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane (DCM) in methanol is a good starting point. Adding a small amount of acid (e.g., 0.5% acetic or formic acid) to the eluent can improve peak shape and prevent streaking, which is common for carboxylic acids on silica gel[7]. A solvent system of toluene, ethyl acetate, and formic acid has also been shown to be effective for separating phenolics[7].
-
-
Recrystallization: If the crude product is of reasonable purity (>90%), recrystallization can be an excellent final purification step.
-
Solvents: Water, or a mixture of an organic solvent (like ethyl acetate or acetone) and an anti-solvent (like hexanes or toluene), can be effective. A patent for a related compound mentions recrystallization from water and then acetic acid[9].
-
References
-
Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258–268. [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. [Link]
-
ResearchGate. (2013). Column chromatography of phenolics?[Link]
-
Pearson, D. A., et al. (1992). Trialkylsilanes as for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Tetrahedron Letters, 33(37), 5335-5338. [Link]
- Sarker, S. D., & Nahar, L. (2012).
-
Mehta, A., Jaouhari, R., Benson, T. J., & Douglas, K. T. (1992). Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites. Tetrahedron Letters, 33(37), 5441-5444. [Link]
- Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.
-
Thalheimer, F., et al. (2016). Reduction of cysteine-S-protecting groups by triisopropylsilane. PMC - NIH. [Link]
-
PubChem. 3'-Hydroxyphenylacetic acid. [Link]
- Google Patents.JPH05132447A - Method for producing (2-hydroxyphenyl) acetic acid.
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
-
The Royal Society of Chemistry. (2018). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids. [Link]
-
ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?[Link]
-
Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. The Journal of Organic Chemistry, 88(11), 6932–6938. [Link]
- Halcomb, R. L., & Danishefsky, S. J. (1989). A convergent total synthesis of the N-acetylneuraminic acid glycoside of R. sphaeroides. Journal of the American Chemical Society, 111(17), 6661-6666.
-
Okada, Y., & Iguchi, S. (1974). SELECTIVE CLEAVAGE OF N-t-BUTOXYCARBONYL PROTECTING GROUP. Chemistry Letters, 3(11), 1239-1242. [Link]
-
ResearchGate. (2018). Greene's Protective Groups in Organic Synthesis, Fourth Edition | Request PDF. [Link]
-
Li, B., et al. (2006). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. The Journal of organic chemistry, 71(24), 9045–9050. [Link]
-
ResearchGate. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?[Link]
Sources
- 1. tert-Butyl Esters [organic-chemistry.org]
- 2. rsc.org [rsc.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JPH05132447A - Method for producing (2-hydroxyphenyl) acetic acid - Google Patents [patents.google.com]
Technical Support Center: Managing Steric Hindrance from the Tert-butyl Group
Welcome to the technical support center for managing sterically hindered reactions. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges posed by the bulky tert-butyl group. Here, we provide in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you overcome common experimental hurdles.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses the fundamental principles behind the steric effects of the tert-butyl group.
Q1: What is steric hindrance, and why is the tert-butyl group a particular problem?
A: Steric hindrance is a phenomenon where the rate of a chemical reaction is slowed down or prevented because the atoms or groups of atoms near the reaction center are physically blocking the path of the incoming reagent.[1][2] The tert-butyl group, -C(CH₃)₃, is a classic and potent source of steric hindrance due to its three-dimensional bulk. Its tetrahedral arrangement of three methyl groups creates a wide "cone" that shields the atom it's attached to, making it difficult for other molecules to approach and react.[3][4] This physical obstruction is significantly greater than that of smaller alkyl groups, often leading to failed reactions, low yields, or a shift to alternative, undesired reaction pathways.[5]
Caption: Steric shielding by methyl vs. tert-butyl groups.
Q2: What are the common signs that steric hindrance from a tert-butyl group is impacting my reaction?
A: You may suspect steric hindrance is the culprit if you observe one or more of the following:
-
No Reaction or Extremely Slow Reaction: The most common sign is the recovery of starting material, even after extended reaction times or heating.
-
Low Yields: The reaction proceeds, but the desired product is formed in a much lower quantity than expected.
-
Formation of Side Products: Instead of the desired reaction (e.g., substitution), an alternative pathway occurs. A classic example is elimination (E2) competing with substitution (SN2) when a bulky base/nucleophile is used.[6]
-
Reagent Acts in an Unexpected Way: For instance, a Grignard reagent, which is normally a good nucleophile, may act as a base and simply deprotonate a substrate instead of adding to a carbonyl group if the carbonyl is sterically congested.[7]
Part 2: Troubleshooting Guides by Reaction Type
This section provides specific, actionable solutions for common problems encountered in different classes of reactions.
Scenario 1: Nucleophilic Substitution (SN2-type Reactions)
Problem: "My SN2 reaction on a substrate with a tert-butyl group near the reaction center is failing. I'm recovering my starting material."
Causality Analysis: The SN2 mechanism requires a backside attack by the nucleophile on the carbon atom bearing the leaving group.[8] A bulky tert-butyl group, even if on an adjacent carbon (a neopentyl-type system), can effectively block this approach, making the transition state energetically unfavorable.[4] Tertiary halides, where the tert-butyl group is directly attached to the reaction center, do not undergo SN2 reactions at all for this reason.[8][9]
Solution Pathways:
-
Switch to an SN1 Pathway (if applicable): If your substrate can form a stable carbocation (e.g., a tertiary halide), switching to SN1 conditions may be effective. The bulky groups that hinder SN2 reactions actually help stabilize the carbocation intermediate in an SN1 reaction.[8]
-
Protocol 1.1: Promoting the SN1 Pathway
-
Solvent Choice: Use a polar, protic solvent (e.g., ethanol, methanol, water) to stabilize the carbocation intermediate and the leaving group.
-
Nucleophile Choice: Use a weak, non-basic nucleophile (the solvent itself often acts as the nucleophile in a solvolysis reaction).
-
Temperature: Gentle heating may be required to facilitate the initial loss of the leaving group.
-
Monitor for: Potential rearrangement products (e.g., hydride or alkyl shifts) and elimination byproducts.
-
-
-
Reduce Steric Hindrance of the Nucleophile: If the substrate is primary or secondary and the SN2 pathway is desired, the issue may be a bulky nucleophile.
-
Protocol 1.2: Selecting a Smaller Nucleophile
-
Analysis: Compare the steric profile of your current nucleophile with smaller alternatives. For example, if you are using potassium tert-butoxide, which is a poor nucleophile due to its bulk, consider switching to sodium methoxide or sodium ethoxide if a smaller alkoxide is suitable.[9]
-
Implementation: Rerun the reaction under identical conditions but with the less sterically demanding nucleophile.
-
-
Caption: Decision workflow for failed SN2 reactions.
Scenario 2: Carbonyl & Carboxylic Acid Chemistry
Problem A: "My Grignard reagent is not adding to my tert-butyl-containing ketone; I'm just getting my starting ketone back after workup."
Causality Analysis: When a ketone is sterically hindered, the Grignard reagent, which is also bulky, may act as a base rather than a nucleophile.[7] It abstracts an acidic α-proton to form an enolate. Upon aqueous workup, this enolate is protonated, regenerating the starting ketone.[7][10] In some cases, reduction of the carbonyl can also occur if the Grignard reagent has a β-hydrogen.[7]
Solution Pathways:
-
Switch to a More Reactive, Less Basic Organometallic: Organolithium reagents are generally more reactive and more nucleophilic than their Grignard counterparts.[11][12]
-
Protocol 2.1: Using an Organolithium Reagent
-
Preparation: Prepare or purchase the corresponding organolithium reagent (e.g., t-BuLi instead of t-BuMgCl).
-
Reaction Conditions: Perform the reaction at low temperatures (e.g., -78 °C in THF) to favor nucleophilic addition over deprotonation.[11]
-
Caution: Organolithium reagents are highly pyrophoric and require careful handling under an inert atmosphere.[13][14]
-
-
-
Use an Additive to Enhance Reactivity: Cerium(III) chloride can be used to generate a more nucleophilic and less basic organocerium reagent in situ from a Grignard or organolithium reagent (the Luche reduction conditions for hydrides can be adapted for organometallics).
-
Protocol 2.2: The Cerium(III) Chloride Method
-
Preparation: Vigorously stir anhydrous CeCl₃ in dry THF for 2-3 hours at room temperature to create a fine slurry.
-
Cooling: Cool the slurry to -78 °C.
-
Reagent Addition: Add the Grignard or organolithium reagent dropwise and stir for 30-60 minutes.
-
Substrate Addition: Add the hindered ketone slowly and let the reaction proceed.
-
-
-
For Reduction of Hindered Ketones: If the goal is reduction to the alcohol, a bulky hydride reagent will fail. Instead, use a catalytic asymmetric method.
-
Protocol 2.3: Corey-Bakshi-Shibata (CBS) Reduction
-
Catalyst: Use a catalytic amount (1-10 mol%) of the appropriate chiral oxazaborolidine catalyst (CBS catalyst).[15]
-
Reducing Agent: Use borane (BH₃•THF or BH₃•SMe₂) as the stoichiometric reducing agent.
-
Benefit: This method is highly effective for the enantioselective reduction of sterically hindered ketones.[15]
-
-
Problem B: "I'm trying to make an ester from a sterically hindered alcohol or carboxylic acid, and standard Fischer or acyl chloride methods are failing."
Causality Analysis: The tetrahedral intermediate formed during esterification is highly crowded when either the alcohol or the carboxylic acid (or its derivative) is bulky. This disfavors the reaction.[16]
Solution Pathway:
-
Use a Powerful Acylating System (Yamaguchi Esterification): This method is specifically designed to overcome severe steric hindrance in ester formation and macrolactonization.[17][18]
-
Protocol 2.4: The Yamaguchi Esterification
-
Mixed Anhydride Formation: React the sterically hindered carboxylic acid with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) in the presence of a tertiary amine base (like triethylamine) in an aprotic solvent (e.g., toluene or THF).[19]
-
Esterification: Add the sterically hindered alcohol along with a stoichiometric amount of a nucleophilic catalyst, typically 4-(Dimethylamino)pyridine (DMAP).[19][20]
-
Mechanism: The reaction proceeds via a highly reactive mixed anhydride, which is regioselectively attacked by DMAP to form an even more reactive acylpyridinium salt. This species is electrophilic enough to be attacked by even a very hindered alcohol.[18][21]
-
-
| Method | Reagents | Key Feature | Best For |
| Fischer Esterification | R-COOH, R'-OH, Acid Cat. | Equilibrium-based | Unhindered substrates |
| Acyl Chloride | R-COCl, R'-OH, Base | More reactive than acid | Mildly hindered substrates |
| Yamaguchi Esterification | R-COOH, R'-OH, TCBC, Et₃N, DMAP | In situ formation of highly reactive mixed anhydride | Severely hindered substrates[17][22] |
Scenario 3: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)
Problem: "My Suzuki coupling between a di-ortho-substituted aryl halide and a bulky boronic acid is giving low yields."
Causality Analysis: Steric hindrance can impede key steps in the catalytic cycle, particularly the reductive elimination step, where the two bulky groups must come together to form the new C-C bond on the palladium center. The oxidative addition step can also be slowed by hindered substrates.[23][24]
Solution Pathways:
-
Optimize the Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands are required to promote both oxidative addition and reductive elimination for hindered substrates.[25]
-
Protocol 3.1: Ligand Screening
-
Select Bulky Ligands: Screen a panel of modern biarylphosphine ligands known for coupling hindered substrates. Examples include SPhos, XPhos, RuPhos, and AntPhos.[24] These ligands have bulky substituents that promote the formation of a monoligated, highly reactive Pd(0) species and facilitate the difficult reductive elimination step.[23]
-
Reaction Setup: Set up small-scale parallel reactions, each with a different ligand, keeping the palladium source, base, and solvent constant.
-
Analysis: Analyze the crude reaction mixtures by LC-MS or GC-MS to quickly identify the most effective ligand for your specific substrate combination.
-
-
-
Optimize the Base and Solvent: The choice of base can significantly influence the reaction outcome, especially with hindered partners.[26]
-
Protocol 3.2: Base and Solvent Screening
-
Bases: Test a range of bases. While K₂CO₃ or K₃PO₄ are common, stronger bases like CsF or potassium tert-butoxide might be necessary for challenging couplings.
-
Solvents: Aprotic polar solvents like dioxane, toluene, or THF are standard. Sometimes a mixture (e.g., toluene/water) is effective. The optimal combination of base and solvent is highly substrate-dependent.
-
-
References
-
Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps.
-
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? The Journal of Physical Chemistry A.
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate.
-
Steric hindrance | Substitution and elimination reactions | Organic chemistry. Khan Academy.
-
The Synthesis of Sterically Hindered Amides. ResearchGate.
-
Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry.
-
Grignard Reaction. Organic Chemistry Portal.
-
The SN2 Reaction Mechanism. Master Organic Chemistry.
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate.
-
Corey–Itsuno reduction. Grokipedia.
-
Acylation of Alcohols and Amines. Science of Synthesis.
-
Grignard and Organolithium Reagents. Chemistry LibreTexts.
-
Reactions of Grignard Reagents. Master Organic Chemistry.
-
Effect on steric hindrance on nucleophiles. Reddit.
-
Can tert-butoxide do sn2? Hebei Boze Chemical Co., Ltd..
-
Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations. Harvard University.
-
Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. ResearchGate.
-
Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. ResearchGate.
-
Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. Accounts of Chemical Research.
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
-
Abnormal Grignard Reactions. XI.1a Sterically Hindered Aliphatic Carbonyl Compounds. I. Ketones Containing the Methyl-t-butylneo. Journal of the American Chemical Society.
-
Synthesis of sterically hindered 4,5-diarylphenanthrenes via acid-catalyzed bisannulation of benzenediacetaldehydes with alkynes. Chemical Science.
-
Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts.
-
Ester synthesis by acylation. Organic Chemistry Portal.
-
Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry.
-
Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. ResearchGate.
-
Ligand design for cross-couplings: phosphines. YouTube.
-
I. Action of the Grignard Reagent on Sterically Hindered Esters. II. Trimerization of Duryl Vinyl Ketone. ProQuest.
-
Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. Synform.
-
Difference Between a Grignard and Organolithium? Reddit.
-
Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing. National Institutes of Health.
-
10.4: Effect of sterics on Sn2 reactions. Chemistry LibreTexts.
-
Organolithium vs Grignard Reagents. YouTube.
-
11.3 Characteristics of the SN2 Reaction. Organic Chemistry: A Tenth Edition.
-
Yamaguchi Macrolactonization. Chem-Station International Edition.
-
Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. Organic Letters.
-
Organolithium Reagents in Pharmaceutical Asymmetric Processes. ResearchGate.
-
Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. ResearchGate.
-
Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities.
-
Yamaguchi esterification. Wikipedia.
-
Grignard Reagent with Esters - a Practice Example. YouTube.
Sources
- 1. youtube.com [youtube.com]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 11.3 Characteristics of the SN2 Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. Can tert-butoxide do sn2? [bzchemicals.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. grokipedia.com [grokipedia.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 18. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 19. Yamaguchi Macrolactonization | Chem-Station Int. Ed. [en.chem-station.com]
- 20. Thieme E-Books & E-Journals [thieme-connect.de]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. pubs.rsc.org [pubs.rsc.org]
- 25. youtube.com [youtube.com]
- 26. researchgate.net [researchgate.net]
purification strategies for removing unreacted Tert-butyl 2-(3-hydroxyphenyl)acetate
Welcome to the technical support center for the purification of tert-butyl 2-(3-hydroxyphenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to make informed decisions during your purification process.
Frequently Asked Questions (FAQs)
Q1: I've just completed the synthesis of this compound. What are the first steps I should take before starting the purification?
A1: Before proceeding with any purification technique, it is crucial to perform a preliminary analysis of your crude reaction mixture. This initial assessment will inform your purification strategy.
Recommended Initial Steps:
-
Thin-Layer Chromatography (TLC) Analysis:
-
Purpose: To visualize the components of your crude mixture, including the desired product, unreacted starting materials (e.g., 3-hydroxyphenylacetic acid), and any byproducts.
-
Suggested TLC Conditions:
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase (Eluent): A good starting point is a mixture of a non-polar and a polar solvent. Common choices for phenolic esters include:
-
Hexane:Ethyl Acetate (e.g., in ratios from 4:1 to 1:1)
-
Toluene:Acetone (e.g., 9:1)[1]
-
Dichloromethane:Methanol (e.g., 98:2 to 95:5)
-
-
-
Visualization:
-
UV light (254 nm) should reveal UV-active compounds.
-
Staining with potassium permanganate (KMnO₄) or ceric ammonium molybdate (CAM) can help visualize non-UV-active impurities.
-
-
-
Proton NMR (¹H NMR) of the Crude Mixture:
-
Purpose: To identify the major components and estimate their relative ratios. Look for characteristic peaks of your product, starting materials, and potential byproducts like isobutylene (from decomposition of the tert-butyl group).
-
This initial data will help you decide on the most appropriate purification method. For instance, a relatively clean crude product might only require a simple filtration or recrystallization, whereas a complex mixture will likely necessitate column chromatography.
Troubleshooting Purification Strategies
This section provides detailed guidance on common purification techniques and how to troubleshoot potential issues.
Issue 1: My crude product contains a significant amount of unreacted 3-hydroxyphenylacetic acid. How can I remove it?
Unreacted 3-hydroxyphenylacetic acid is a common impurity. Due to its acidic nature, it can be effectively removed using a liquid-liquid extraction workup.
Underlying Principle: The phenolic proton of 3-hydroxyphenylacetic acid is acidic, and the carboxylic acid proton is even more so. By washing the organic solution of your crude product with a mild aqueous base, you can deprotonate the acidic starting material, making it water-soluble and thus drawing it into the aqueous layer. Your desired product, being a neutral ester, will remain in the organic layer.
Step-by-Step Protocol for Liquid-Liquid Extraction:
-
Dissolve the Crude Product: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate, diethyl ether, or dichloromethane.
-
Aqueous Base Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Rationale: Sodium bicarbonate is a weak base, sufficient to deprotonate the carboxylic acid without significantly hydrolyzing the ester product.
-
Caution: Add the NaHCO₃ solution slowly and vent the separatory funnel frequently, as the reaction between the acid and bicarbonate will produce carbon dioxide gas.
-
-
Multiple Washes: Repeat the wash with NaHCO₃ solution two to three times to ensure complete removal of the acidic starting material.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product, now free of the acidic starting material.
Troubleshooting Extraction:
-
Emulsion Formation: If an emulsion forms at the interface of the organic and aqueous layers, you can try to break it by:
-
Adding more brine.
-
Gently swirling the separatory funnel instead of vigorous shaking.
-
Filtering the entire mixture through a pad of Celite.
-
-
Product Loss to Aqueous Layer: While unlikely with a weak base, using a strong base like sodium hydroxide (NaOH) could lead to some hydrolysis of your ester product, especially with prolonged contact. Stick to milder bases like NaHCO₃ or dilute sodium carbonate (Na₂CO₃).
Issue 2: TLC analysis shows several closely-eluting impurities. What is the best way to separate them?
When dealing with impurities of similar polarity to your product, column chromatography is the most effective purification technique.[2]
Underlying Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase. By carefully selecting the solvent system, you can achieve separation of compounds with very similar polarities.
Workflow for Column Chromatography Purification:
Caption: Workflow for purifying this compound via column chromatography.
Step-by-Step Protocol for Column Chromatography:
-
Select the Eluent System: Based on your initial TLC analysis, choose a solvent system that gives your product an Rf value of approximately 0.2-0.4. A common starting point is a mixture of hexane and ethyl acetate.
-
Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack it into a glass column.
-
Load the Sample:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This method often results in better separation.
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the column.
-
-
Elute and Collect: Begin eluting with the chosen solvent system, gradually increasing the polarity if necessary. Collect fractions in test tubes.
-
Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Column Chromatography:
-
Poor Separation:
-
Optimize the Eluent: If your compounds are eluting too quickly, decrease the polarity of the eluent. If they are sticking to the column, increase the polarity.
-
Column Overloading: Using too much crude product for the size of your column will lead to poor separation. A general rule of thumb is a 1:20 to 1:100 ratio of crude product to silica gel by weight.
-
-
Product Degradation on the Column: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds.
-
Deactivating Silica: You can deactivate the silica gel by adding a small amount of a base, such as triethylamine (0.1-1%), to your eluent system. However, be mindful that this will change the elution profile.
-
Alternative Stationary Phases: For highly sensitive compounds, consider using a less acidic stationary phase like alumina (neutral or basic).
-
Issue 3: My product is a solid, but it oils out during recrystallization. What should I do?
"Oiling out" occurs when the solid melts in the hot solvent rather than dissolving, or when the solution becomes supersaturated at a temperature above the melting point of the solute. Upon cooling, the liquid solute separates as an oil rather than forming crystals.
Underlying Principle: Successful recrystallization relies on the principle that the desired compound is highly soluble in a hot solvent and poorly soluble in the same solvent when cold. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
Strategies to Prevent Oiling Out:
-
Choose the Right Solvent System:
-
Consider using a solvent pair. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) at room temperature. Then, slowly add a "poor" solvent (in which it is poorly soluble) until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly. Common solvent pairs include ethanol/water, acetone/hexane, and ethyl acetate/hexane.[3]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Do not immediately place it in an ice bath, as rapid cooling can promote oiling out.
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.
-
Seeding: If you have a small crystal of the pure product, adding it to the cooled solution can initiate crystallization.
Recommended Recrystallization Solvents to Screen:
| Solvent/Solvent Pair | Rationale |
| Toluene | Aromatic solvent, may have good solubility at high temperatures. |
| Ethyl Acetate/Hexane | A common and effective solvent pair for moderately polar compounds. |
| Acetone/Water | Another versatile solvent pair. |
| Isopropanol | A polar protic solvent that can be a good choice for phenolic compounds. |
Potential Byproducts and Their Removal
Understanding potential side reactions in the synthesis of this compound is key to effective troubleshooting.
-
Isobutylene: In acid-catalyzed esterifications with tert-butanol, a common side reaction is the E1 elimination of the tertiary alcohol to form isobutylene gas. Similarly, under acidic conditions, the tert-butyl ester product can decompose to regenerate the carboxylic acid and isobutylene.
-
Removal: Being a volatile gas, isobutylene is typically removed during the reaction or workup. Any dissolved isobutylene will be removed upon concentration of the organic solvents.
-
-
Di-tert-butyl ether: Formed from the acid-catalyzed self-condensation of tert-butanol.
-
Removal: This is a non-polar byproduct and should elute very early during column chromatography, well before your more polar product.
-
-
Products of Polymerization: Isobutylene can polymerize under acidic conditions.
-
Removal: Polymeric byproducts are typically non-volatile and have low solubility. They can often be removed by filtration or will remain at the baseline during column chromatography.
-
Decision Tree for Purification Strategy:
Sources
Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of Tert-butyl 2-(3-hydroxyphenyl)acetate
Welcome to the technical support center for the HPLC analysis of tert-butyl 2-(3-hydroxyphenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common chromatographic challenges, specifically peak tailing. Our approach is rooted in fundamental scientific principles to empower you to not only solve the immediate issue but also to build robust analytical methods.
Understanding the Analyte: this compound
This compound is a phenolic compound. Its structure, featuring a hydroxyl group on the phenyl ring, makes it weakly acidic. The pKa of the structurally similar compound, 3-hydroxyphenylacetic acid, is approximately 4 for the carboxylic acid and around 9-10 for the phenolic hydroxyl group.[1][2][3] For this compound, the primary acidic proton is on the phenolic hydroxyl group, and its pKa is expected to be in the range of 9-10. This acidic nature is a key factor in its chromatographic behavior and a primary suspect in cases of peak tailing.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: I am observing significant peak tailing for my main analyte peak. What are the most likely causes?
A1: Peak tailing in HPLC is most often a result of secondary interactions between the analyte and the stationary phase, or issues with the chromatographic system itself.[4] For an acidic compound like this compound, the primary chemical cause is the interaction of the phenolic hydroxyl group with active sites on the silica-based stationary phase.[5]
Core Causes of Peak Tailing:
-
Secondary Silanol Interactions: The most common cause is the interaction of your acidic analyte with residual silanol groups (Si-OH) on the surface of the C18 column packing material.[5] These silanol groups can be deprotonated and negatively charged, leading to strong ionic interactions with your analyte, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.
-
Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to inconsistent ionization of the analyte or the silanol groups, exacerbating peak tailing.[6]
-
Column Issues: A poorly packed or aging column can develop voids or channeling, leading to a distorted flow path and, consequently, peak tailing. Contamination of the column frit or the head of the column can also be a culprit.
-
Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing.
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[7]
Q2: How can I diagnose the specific cause of the peak tailing I'm observing?
A2: A systematic approach is crucial for efficiently identifying the root cause. The following workflow can guide your investigation.
Troubleshooting Workflow:
Caption: Diagnostic workflow for peak tailing.
Step-by-Step Diagnosis:
-
Inject a Neutral Compound: Prepare a solution of a neutral, non-polar compound (e.g., toluene or naphthalene) in your mobile phase and inject it.
-
Analyze the Neutral Peak Shape:
-
Symmetrical Neutral Peak: If the neutral compound gives a sharp, symmetrical peak, the issue is likely chemical in nature and specific to your acidic analyte (i.e., secondary interactions).[6]
-
Tailing Neutral Peak: If the neutral compound also tails, the problem is likely physical, related to the column or the HPLC system (e.g., a void in the column, excessive extra-column volume).[6]
-
Q3: My neutral compound peak is symmetrical, so the issue is chemical. How do I address the secondary interactions with my analyte?
A3: Addressing chemical interactions requires optimizing the mobile phase and/or choosing a more suitable column.
Strategies to Mitigate Secondary Interactions:
| Strategy | Mechanism of Action | Recommended Protocol |
| Mobile Phase pH Adjustment | Suppresses the ionization of residual silanol groups on the stationary phase, minimizing ionic interactions with the analyte.[4][5] | Protocol: Prepare a mobile phase with a pH between 2.5 and 3.5 using a suitable buffer (e.g., phosphate or formate). This low pH ensures that the silanol groups are protonated (Si-OH) and less likely to interact with your acidic analyte. |
| Use of an End-Capped Column | End-capping chemically converts most of the residual silanol groups into less polar, non-interactive groups, effectively shielding the analyte from these active sites.[4] | Protocol: Switch to a high-quality, end-capped C18 column from a reputable manufacturer. These are often labeled as "base-deactivated" or "for polar compounds." |
| Mobile Phase Additives | Additives like triethylamine (TEA) can act as "silanol blockers" by preferentially interacting with the active sites on the stationary phase, making them unavailable to the analyte. | Protocol: Add a small amount of an amine modifier like triethylamine (TEA) to the mobile phase (e.g., 0.1% v/v). Note: This may not be suitable for all detection methods, such as mass spectrometry. |
Experimental Protocol for Mobile Phase pH Adjustment:
-
Prepare Buffer: Prepare a 20 mM potassium phosphate monobasic solution in HPLC-grade water.
-
Adjust pH: Titrate the buffer solution with phosphoric acid to a final pH of 2.8.
-
Prepare Mobile Phase: Prepare your mobile phase using the buffered aqueous solution and your organic modifier (e.g., acetonitrile or methanol) in the desired ratio.
-
Equilibrate the System: Flush the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.
-
Analyze Sample: Inject your sample and observe the peak shape.
Q4: I've adjusted the mobile phase pH, but I'm still seeing some tailing. What else can I do?
A4: If pH adjustment alone is insufficient, consider the following factors:
Further Optimization Strategies:
-
Column Choice: Not all C18 columns are created equal. If you are not already using one, switch to a column with a modern, high-purity silica and advanced end-capping. For highly polar compounds, a polar-embedded or polar-endcapped column might offer better peak shape.[8]
-
Injection Solvent: The solvent in which your sample is dissolved can significantly impact peak shape. Injecting a sample in a solvent stronger than the mobile phase can cause peak distortion.[9][10][11]
-
Best Practice: Ideally, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve your analyte.
-
-
Sample Concentration: High concentrations of the analyte can lead to mass overload, resulting in peak fronting or tailing.[7]
-
Troubleshooting Step: Dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape improves, you were likely overloading the column.
-
Decision Tree for Further Optimization:
Caption: Decision tree for advanced troubleshooting.
Summary of Key Recommendations
| Parameter | Recommendation | Rationale |
| Column | High-purity, end-capped C18 or a polar-embedded phase. | Minimizes silanol interactions.[4][5][8] |
| Mobile Phase pH | 2.5 - 3.5 (buffered). | Suppresses ionization of residual silanols.[4][5] |
| Injection Solvent | Dissolve sample in the initial mobile phase. | Prevents peak distortion due to solvent mismatch.[9][10][11] |
| Sample Concentration | Avoid overloading the column. | High concentrations can lead to peak asymmetry.[7] |
| System Hygiene | Use a guard column and ensure clean samples. | Prevents column contamination and blockages. |
By systematically addressing these potential causes, you can effectively troubleshoot and resolve peak tailing issues in the HPLC analysis of this compound, leading to more accurate and reliable results.
References
-
Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Dolan, J. W. (2012, November 1). The Role of Injection Solvents. LCGC International. Retrieved January 23, 2026, from [Link]
-
Showing metabocard for 3-Hydroxyphenylacetic acid (HMDB0000440). (n.d.). HMDB. Retrieved January 23, 2026, from [Link]
-
How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. Retrieved January 23, 2026, from [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved January 23, 2026, from [Link]
-
Showing Compound 3-Hydroxyphenylacetic acid (FDB022047). (2011, September 21). FooDB. Retrieved January 23, 2026, from [Link]
-
Olkowski, A. A., et al. (2004). A rapid HPLC method for determination of major phenolic acids in plant material. Polish Journal of Food and Nutrition Sciences, 13/54(SI 2), 53-56. Retrieved January 23, 2026, from [Link]
-
Effects of Sample Solvents on Peak Shape. (n.d.). Shimadzu. Retrieved January 23, 2026, from [Link]
-
Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved January 23, 2026, from [Link]
-
Peak Shape Changes with Increased Injection Volume. (n.d.). Waters Corporation. Retrieved January 23, 2026, from [Link]
-
Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. Retrieved January 23, 2026, from [Link]
-
Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. (2019, April 9). AKJournals. Retrieved January 23, 2026, from [Link]
-
3'-Hydroxyphenylacetic acid. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
How can I prevent peak tailing in HPLC? (2013, November 27). ResearchGate. Retrieved January 23, 2026, from [Link]
-
HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Dolan, J. (2024, October 28). Using HPLC Solvents: Injecting Organic Solvents in Reversed-Phase. Separation Science. Retrieved January 23, 2026, from [Link]
-
pKa values for hydroxyphenylacetic acid isomers and its radical cations... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. (2023, October 19). MDPI. Retrieved January 23, 2026, from [Link]
-
The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. (2025, July 29). YouTube. Retrieved January 23, 2026, from [Link]
-
3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite. (2022, January 13). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. (2025, June 18). MicroSolv. Retrieved January 23, 2026, from [Link]
-
Tert-butyl 2-(4-hydroxyphenyl)acetate. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
3-Hydroxyphenylacetate. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
This compound. (n.d.). PubChemLite. Retrieved January 23, 2026, from [Link]
Sources
- 1. hmdb.ca [hmdb.ca]
- 2. Showing Compound 3-Hydroxyphenylacetic acid (FDB022047) - FooDB [foodb.ca]
- 3. 3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. youtube.com [youtube.com]
- 7. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. Using HPLC Solvents: Injecting Organic Solvents in Reversed-Phase | Separation Science [sepscience.com]
Validation & Comparative
A Strategic Guide to Phenol Protection: Comparing Tert-butyl 2-(3-hydroxyphenyl)acetate and its Alternatives
In the intricate landscape of multi-step organic synthesis, particularly in pharmaceutical and complex molecule construction, the judicious selection of protecting groups is paramount. The hydroxyl group of phenols, with its inherent acidity and nucleophilicity, often requires temporary masking to prevent unwanted side reactions. This guide offers a deep dive into the use of the tert-butyl acetate moiety, specifically in the form of tert-butyl 2-(3-hydroxyphenyl)acetate, as a protecting group for phenols. We will objectively compare its performance against other commonly employed phenol protecting groups, supported by mechanistic insights and representative experimental data, to empower researchers in making informed strategic decisions.
The Ideal Protecting Group: A Delicate Balance
Before delving into specifics, it is crucial to understand the characteristics of an ideal protecting group. The selection is always a compromise, a delicate balance between stability and selective lability. An effective protecting group should be:
-
Easy to introduce in high yield under mild conditions.
-
Stable to a wide range of reaction conditions intended for other parts of the molecule.
-
Selectively removable in high yield under specific, mild conditions that do not affect other functional groups.
-
Minimally interfering with the reactivity of the parent molecule.
-
Cost-effective and contribute minimally to the overall step count.
This guide will use these criteria to evaluate this compound against its counterparts.
In Focus: The Tert-butyl Acetate Protecting Group
The this compound can be viewed as a specialized protecting group for a phenolic hydroxyl. The protection strategy involves the alkylation of a phenol with a reagent like tert-butyl bromoacetate. The resulting protected phenol is essentially a tert-butyl phenylacetate ether. This group combines features of both a tert-butyl ether and a tert-butyl ester, offering a unique set of properties.
The key to its utility lies in the lability of the tert-butyl group under acidic conditions, which proceeds via a stable tert-butyl cation. This allows for deprotection under conditions that are often orthogonal to other protecting groups.
Mechanism of Protection and Deprotection
The protection of a phenol with a tert-butyl acetate group typically proceeds via a Williamson ether synthesis, where the phenoxide anion acts as a nucleophile attacking the electrophilic carbon of a tert-butyl haloacetate.
Caption: General workflow for the protection of a phenol using a tert-butyl haloacetate.
Deprotection is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or aqueous phosphoric acid.[1] The mechanism involves protonation of the ester oxygen, followed by the loss of isobutylene to form a carboxylic acid, which is then decarboxylated upon workup or further reaction to yield the free phenol.
Caption: Acid-catalyzed deprotection mechanism of the tert-butyl acetate protecting group.
Comparative Analysis with Alternative Phenol Protecting Groups
The true value of a protecting group is revealed in its comparison with other available options. Here, we compare the tert-butyl acetate group with three widely used alternatives: Benzyl (Bn) ether, Tert-butyldimethylsilyl (TBDMS) ether, and Methoxymethyl (MOM) ether.
| Protecting Group | Structure | Typical Protection Conditions | Stability | Typical Deprotection Conditions | Orthogonality & Remarks |
| Tert-butyl Acetate | Ar-O-CH₂CO₂tBu | Base (e.g., K₂CO₃), tert-butyl bromoacetate, DMF | Stable to basic and nucleophilic reagents, catalytic hydrogenolysis. | Moderate to strong acids (e.g., TFA, aq. H₃PO₄).[1] | Orthogonal to acid-labile groups cleaved under milder conditions and base-labile groups. The tert-butyl ester can be cleaved selectively in the presence of benzyl esters.[1][2] |
| Benzyl (Bn) Ether | Ar-O-Bn | Base (e.g., NaH, K₂CO₃), BnBr or BnCl, DMF or THF. | Stable to a wide range of non-reductive reagents, strong acids and bases.[2] | Catalytic hydrogenolysis (H₂, Pd/C) or strong acids (e.g., HBr/AcOH).[2] | Excellent orthogonality. Cleavage by hydrogenolysis is very clean but the catalyst can be poisoned.[2] |
| TBDMS Ether | Ar-O-TBDMS | TBDMSCl, Imidazole, DMF.[3] | Stable to basic conditions, many oxidizing and reducing agents. Labile to acidic conditions and fluoride ions.[4] | Fluoride ion sources (e.g., TBAF, HF-Pyridine) or acidic conditions.[3] | Orthogonal to groups cleaved by hydrogenolysis or strong base. The Si-F bond affinity provides a unique and mild deprotection method.[3] |
| MOM Ether | Ar-O-MOM | Base (e.g., NaH), MOMCl, THF or CH₂Cl₂. | Stable to basic and nucleophilic conditions. | Acidic conditions (e.g., HCl in MeOH). Requires stronger acidity for cleavage than SEM ethers. | Less orthogonal than Bn or TBDMS ethers as it is also acid-labile. |
Experimental Data and Protocols
To provide a practical context, the following are representative experimental protocols for the protection and deprotection of a model phenol, 4-hydroxybenzaldehyde.
Protocol 1: Protection of 4-Hydroxybenzaldehyde with Tert-butyl Bromoacetate
Objective: To synthesize tert-butyl 2-((4-formylphenyl)oxy)acetate.
Materials:
-
4-hydroxybenzaldehyde
-
tert-butyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq) in DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add tert-butyl bromoacetate (1.2 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to afford the desired product.
Rationale: The use of a relatively weak base like potassium carbonate is sufficient to deprotonate the acidic phenol. DMF is a suitable polar aprotic solvent for this Sₙ2 reaction.
Protocol 2: Deprotection of Tert-butyl 2-((4-formylphenyl)oxy)acetate
Objective: To regenerate 4-hydroxybenzaldehyde.
Materials:
-
tert-butyl 2-((4-formylphenyl)oxy)acetate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the protected phenol (1.0 eq) in a minimal amount of DCM.
-
Add a solution of TFA in DCM (e.g., 50% v/v) to the reaction mixture at 0 °C.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, carefully neutralize the mixture by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with DCM (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the deprotected phenol.
Rationale: TFA is a strong acid that effectively cleaves the tert-butyl ester. The reaction is typically fast and clean. The use of a scavenger like triisopropylsilane (TIPS) can be beneficial to trap the liberated tert-butyl cation and prevent potential side reactions with sensitive substrates.
Comparative Protocol: Benzyl Ether Protection of 4-Hydroxybenzaldehyde
Objective: To synthesize 4-(benzyloxy)benzaldehyde.
Materials:
-
4-hydroxybenzaldehyde
-
Benzyl bromide (BnBr)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of 4-hydroxybenzaldehyde (1.0 eq) in THF dropwise.
-
Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Stir the reaction at room temperature overnight.
-
Carefully quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography.
Rationale: Sodium hydride is a strong base required to fully deprotonate the phenol for efficient alkylation. Anhydrous conditions are crucial when using NaH.
Discussion and Strategic Recommendations
The choice between the tert-butyl acetate protecting group and its alternatives is highly dependent on the overall synthetic strategy, particularly the orthogonality required.
-
This compound offers a valuable option when stability to basic and reductive conditions is required, coupled with the need for acidic deprotection. Its key advantage is its orthogonality to protecting groups cleaved by hydrogenolysis (like benzyl ethers) and those removed by fluoride ions (like silyl ethers). The deprotection with aqueous phosphoric acid is particularly mild and selective, tolerating benzyl esters and TBDMS ethers.[1]
-
Benzyl ethers are a robust and highly reliable choice, offering broad stability.[2] They are the protecting group of choice when subsequent steps involve strong bases or nucleophiles. The primary mode of deprotection, catalytic hydrogenolysis, is exceptionally clean, yielding toluene as the only byproduct. However, this method is incompatible with molecules containing other reducible functional groups (e.g., alkenes, alkynes, nitro groups) and the catalyst can be poisoned by sulfur-containing compounds.[2]
-
TBDMS ethers are favored for their ease of introduction and mild, specific deprotection using fluoride ions.[3] This unique cleavage condition provides excellent orthogonality. However, they are sensitive to acidic conditions, which can be a limitation. The steric bulk of the TBDMS group can also be advantageous for selective protection of less hindered hydroxyl groups.
-
MOM ethers are a classic choice but offer less orthogonality as they are also cleaved under acidic conditions, similar to the tert-butyl acetate group. The choice between MOM and tert-butyl acetate would depend on the precise acidic lability required, with MOM ethers generally requiring stronger acidic conditions for removal.
Conclusion
The tert-butyl acetate protecting group, as exemplified by this compound, is a valuable tool in the synthetic chemist's arsenal. Its stability profile and specific cleavage conditions under acidic treatment provide a useful orthogonal strategy, particularly in complex syntheses where multiple protecting groups are employed. While benzyl and silyl ethers remain the workhorses for many applications due to their robustness and unique deprotection methods, the tert-butyl acetate group offers a nuanced alternative for situations demanding its specific set of properties. The ultimate selection should always be guided by a thorough analysis of the entire synthetic route, considering the compatibility of all functional groups and reagents involved.
References
- Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2007.
- Bandgar, B. P.; Kasture, S. P. Protection of Phenols as t-Butyl Ethers under Mild Conditions. J. Chem. Research (S)2000, 252–253.
- Li, B.; Berliner, M.; Buzon, R.; et al. Aqueous Phosphoric Acid as an Effective, Environmentally Benign, Selective and Mild Reagent for the Deprotection of tert-Butyl Carbamates, tert-Butyl Esters, and tert-Butyl Ethers. J. Org. Chem.2006, 71 (23), 9045–9050.
-
Myers, A. G. et al. Alcohol Protecting Groups. Harvard University. [Link]
- Yang, L.; Wang, R.; Lin, W.; et al. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Toxics2023, 11(12), 969.
-
Ashenhurst, J. Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. tert-Butyldiphenylsilyl Ethers. [Link]
Sources
A Senior Application Scientist’s Guide to the Validation of Antioxidant Activity in Tert-butyl 2-(3-hydroxyphenyl)acetate Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Rigorous Antioxidant Validation
In the landscape of modern therapeutics, the mitigation of oxidative stress is a cornerstone of strategies targeting a spectrum of diseases, from neurodegenerative disorders to cancer. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to neutralize these reactive intermediates. Phenolic compounds are a well-established class of antioxidants, largely due to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[1]
The family of Tert-butyl 2-(3-hydroxyphenyl)acetate derivatives presents a compelling scaffold for antioxidant drug discovery. The core structure features a hydroxyl group on a phenyl ring, the primary functional group responsible for radical scavenging. Furthermore, the presence of a tert-butyl group can enhance antioxidant efficacy. This bulky group provides steric hindrance, which can stabilize the resulting phenoxy radical, and its electron-donating inductive effect increases the electron density on the hydroxyl group, potentially facilitating hydrogen or electron donation.[2] This guide provides a comprehensive framework for the systematic validation of the antioxidant activity of these derivatives, moving from fundamental chemical principles to biologically relevant cellular assays.
Pillar 1: The Mechanistic Dichotomy of Phenolic Antioxidants
The protective role of phenolic compounds is primarily attributed to two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[1] Understanding these pathways is critical for selecting appropriate assays and interpreting the resulting data.
-
Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) directly donates a hydrogen atom to a free radical (R•), quenching the radical and forming a stable, non-radical species (RH).[3] The antioxidant itself becomes a radical (ArO•), but it is significantly less reactive due to resonance stabilization. Assays like the Oxygen Radical Absorbance Capacity (ORAC) are predominantly based on the HAT mechanism.[4]
-
Single Electron Transfer (SET): In the SET pathway, the antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion of the radical (R:-). This is often followed by proton transfer. Assays such as the DPPH, ABTS, and FRAP methods rely heavily on the SET mechanism.[4]
It is crucial to recognize that these mechanisms are not mutually exclusive and can occur in parallel, with the dominant pathway depending on the structure of the antioxidant, the nature of the free radical, and the solvent system.[4]
Caption: Core antioxidant mechanisms of phenolic compounds.
Pillar 2: A Progressive Workflow for Antioxidant Validation
A robust validation strategy does not rely on a single assay. Instead, it employs a tiered approach, progressing from simple, high-throughput chemical assays to more complex and biologically meaningful cell-based models. This ensures a comprehensive understanding of a compound's potential.
Caption: A multi-tiered workflow for validating antioxidant potential.
Tier 1: Foundational In Vitro Chemical Assays
The initial screening of novel derivatives is best accomplished using established spectrophotometric assays. These methods are rapid, cost-effective, and provide a reliable measure of a compound's intrinsic radical-scavenging or reducing ability.[5]
| Parameter | DPPH Radical Scavenging Assay | ABTS Radical Cation Decolorization Assay | Ferric Reducing Antioxidant Power (FRAP) Assay |
| Principle | Measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from violet to yellow.[6] | Measures the reduction of the pre-formed ABTS radical cation (blue/green) back to its neutral, colorless form by an antioxidant.[7] | Measures the ability of an antioxidant to reduce a ferric iron (Fe³⁺)-TPTZ complex to the ferrous (Fe²⁺) form, resulting in an intense blue color.[8] |
| Primary Mechanism | Mixed HAT/SET, predominantly SET.[4] | Predominantly SET.[4] | Exclusively SET.[8] |
| Wavelength | ~517 nm[9] | ~734 nm | ~593 nm |
| Pros | Simple, rapid, uses a stable radical.[6] | Applicable to both hydrophilic and lipophilic compounds, stable endpoint.[10] | Fast, simple, reproducible, high-throughput adaptable.[11] |
| Cons | Can have steric hindrance issues with bulky molecules; absorbance may be affected by colored compounds. | Radical must be generated fresh; can be a lengthy incubation to generate the radical.[7] | Performed at non-physiological acidic pH; does not measure reaction with some important biological thiols (e.g., glutathione). |
| Key Metric | IC₅₀: The concentration of antioxidant required to scavenge 50% of the DPPH radicals. | TEAC: Trolox Equivalent Antioxidant Capacity. | TEAC / Fe(II) Equivalents: Trolox or Ferrous Iron Equivalent Antioxidant Capacity. |
Comparative Performance of this compound Derivatives (Hypothetical Data)
To illustrate how data from these assays can be used for comparison, consider the following hypothetical results for a series of derivatives compared against the parent compound and a standard antioxidant, Trolox.
| Compound | Structural Modification | DPPH IC₅₀ (µM) | ABTS TEAC | FRAP (µM Fe(II) Equiv.) |
| Trolox (Standard) | - | 15.2 | 1.00 | 1850 |
| Parent Compound | This compound | 85.6 | 0.45 | 750 |
| Derivative A | Added hydroxyl group at C5 | 22.1 | 0.92 | 1620 |
| Derivative B | Methoxy group at C5 | 70.3 | 0.51 | 810 |
| Derivative C | Second tert-butyl group at C5 | 55.8 | 0.65 | 1100 |
Interpretation of Hypothetical Data:
-
Derivative A shows a significantly lower IC₅₀ and higher TEAC/FRAP values compared to the parent compound, approaching the efficacy of Trolox. This suggests that the additional hydroxyl group greatly enhances both hydrogen/electron donating capacity.
-
Derivative B , with a methoxy group instead of a hydroxyl, shows only a marginal improvement over the parent. This highlights the critical role of the free hydroxyl proton in radical scavenging.
-
Derivative C demonstrates that adding another bulky electron-donating group can improve activity, likely by further stabilizing the phenoxy radical, though not as effectively as a second hydroxyl group.
Experimental Protocols: Tier 1 Assays
DPPH Radical Scavenging Assay
Causality: This protocol is designed to measure the capacity of a test compound to act as a free radical scavenger. The stable DPPH radical has a deep violet color due to its unpaired electron. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, diamagnetic molecule, and the solution turns yellow. The degree of color change is proportional to the concentration and potency of the antioxidant.[12]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in an amber bottle at 4°C.
-
Sample Preparation: Prepare a stock solution of the test derivative in methanol. Create a series of dilutions to determine the IC₅₀ value.
-
Assay Procedure (96-well plate): a. Add 100 µL of the methanolic DPPH solution to each well. b. Add 100 µL of the various concentrations of the test compound (or standard, e.g., Trolox) to the wells. c. For the control well, add 100 µL of methanol instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[13]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[9]
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100[14]
-
Data Analysis: Plot the % inhibition against the concentration of the derivative to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
ABTS Radical Cation Decolorization Assay
Causality: This assay evaluates the ability of a compound to scavenge the ABTS•+ radical cation. The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. The resulting radical has a characteristic blue-green color. In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form. This assay is advantageous as it is not affected by steric hindrance and can be used in both aqueous and organic solvents.[10]
Step-by-Step Protocol:
-
Reagent Preparation (ABTS•+ Stock): a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. b. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[7]
-
Working Solution Preparation: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Assay Procedure (96-well plate): a. Add 20 µL of the test compound (or Trolox standard) at various concentrations to the wells. b. Add 200 µL of the ABTS•+ working solution to each well.[13]
-
Incubation: Incubate the plate at room temperature for 5-7 minutes.[13]
-
Measurement: Measure the absorbance at 734 nm.
-
Data Analysis: Calculate the Trolox Equivalent Antioxidant Capacity (TEAC). This is done by comparing the percentage inhibition of the sample to a standard curve generated with Trolox.
Ferric Reducing Antioxidant Power (FRAP) Assay
Causality: The FRAP assay directly measures the electron-donating capacity of a compound. It does not measure radical quenching per se but rather the ability of a substance to reduce an oxidant. The assay uses a complex of Fe³⁺ and TPTZ (2,4,6-tripyridyl-s-triazine) at an acidic pH. Antioxidants reduce the Fe³⁺ to Fe²⁺, which then forms a new complex with TPTZ, resulting in an intense blue color. The intensity of the color is directly proportional to the reducing power of the sample.[8]
Step-by-Step Protocol:
-
Reagent Preparation (FRAP Reagent): a. Prepare three solutions: 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in water. b. Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. c. Warm the working solution to 37°C before use.
-
Assay Procedure (96-well plate): a. Add 20 µL of the test compound (or FeSO₄ standard) to the wells. b. Add 220 µL of the FRAP working solution to each well.
-
Incubation: Incubate the plate at 37°C for 4-15 minutes.[15]
-
Measurement: Measure the absorbance at 593 nm.
-
Data Analysis: Create a standard curve using known concentrations of FeSO₄. The FRAP value of the sample is then calculated from this curve and expressed as µM of Fe(II) equivalents.
Tier 2: Biologically-Relevant Cellular Antioxidant Activity (CAA) Assay
While chemical assays are invaluable for initial screening, they do not account for crucial biological factors like cell uptake, distribution, and metabolism. The Cellular Antioxidant Activity (CAA) assay bridges this gap by measuring antioxidant efficacy within a cellular environment.[16]
Principle: The assay uses a cell-permeable probe, 2',7'-dichlorodihydrofluorescin diacetate (DCFH-DA). Once inside the cell, cellular esterases cleave the acetate groups, trapping the non-fluorescent DCFH molecule. ROS, generated by an initiator like AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), then oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF). An effective antioxidant will enter the cell and quench the ROS, thereby preventing the oxidation of DCFH and reducing the fluorescence signal.[16]
Sources
- 1. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]
- 5. Determination of the Total Phenolics Content and Antioxidant Activity of Extracts from Parts of Plants from the Greek Island of Crete - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. Identification, Quantification, and Antioxidant Evaluation of Phenolic Compounds from Colored Opuntia ficus-indica (L.) Roots Using UHPLC-DAD-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. zen-bio.com [zen-bio.com]
- 12. mdpi.com [mdpi.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
assessing the antibacterial spectrum of compounds derived from Tert-butyl 2-(3-hydroxyphenyl)acetate
In the ever-pressing search for novel antimicrobial agents, phenolic compounds have emerged as a promising scaffold due to their inherent bioactivity. This guide delves into the antibacterial spectrum of compounds derived from the foundational structure of hydroxyphenylacetic acids, with a conceptual starting point of Tert-butyl 2-(3-hydroxyphenyl)acetate. While direct derivatization and extensive antibacterial testing of this specific tert-butyl ester are not widely documented in publicly available literature, we can construct a robust comparative analysis by examining the antibacterial profiles of closely related analogs and derivatives of the core 3-hydroxyphenylacetic acid and other phenolic acids.
This document is intended for researchers, scientists, and drug development professionals. It aims to provide not only a comparative overview of antibacterial efficacy but also a rationale for the experimental methodologies and insights into the structure-activity relationships that govern the antimicrobial potential of this class of compounds.
Introduction: The Rationale for Exploring Phenolic Acid Derivatives
Phenolic acids are secondary metabolites in plants, playing a crucial role in their defense mechanisms against pathogens.[1] Their basic structure, a phenolic ring coupled with a carboxylic acid group, offers a versatile platform for chemical modification to enhance potency and modulate pharmacokinetic properties. The tert-butyl ester in our topic compound, this compound, is a lipophilic protecting group. The exploration of derivatives often involves modifications at the hydroxyl and carboxylic acid functionalities of the parent hydroxyphenylacetic acid to influence properties like membrane permeability and interaction with bacterial targets.[2]
Investigated Compounds: Structures and Rationale for Selection
For this comparative guide, we will focus on a series of lipophilic hydroxyalkyl esters derived from hydroxyphenylacetic acids, as investigated by Coccia et al. (2020), due to their structural relevance to our topic. These compounds allow for a systematic evaluation of how altering the lipophilicity of the ester group and the substitution pattern on the phenyl ring impacts antibacterial activity.
Core Structure: Hydroxyphenylacetic Acid
Parent Compound (Conceptual): this compound
Selected Derivatives for Comparison (based on Coccia et al., 2020):
-
Hydroxybutyl 2-(4-hydroxyphenyl)acetate: An ester with a linear C4 alcohol, providing a baseline for lipophilicity.
-
Diesters with varying phenolic moieties: Compounds where the hydroxybutyl ester is further esterified with another hydroxyphenylacetic acid derivative, creating more complex and lipophilic molecules. A key example is a diester bearing a catechol moiety, which is known for its potent antioxidant and antimicrobial properties.
Reference Antibiotics:
To contextualize the efficacy of the synthesized compounds, their activity is compared against established antibiotics:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV.
-
Kanamycin: An aminoglycoside antibiotic that inhibits protein synthesis by binding to the 30S ribosomal subunit.
-
Chloramphenicol: A broad-spectrum antibiotic that inhibits protein synthesis by binding to the 50S ribosomal subunit.[3]
Methodologies for Assessing Antibacterial Spectrum
The evaluation of the antibacterial spectrum of novel compounds relies on standardized in vitro assays. The following protocols are fundamental to determining the potency and range of activity of the derivatives.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and high-throughput technique for MIC determination.
Experimental Workflow: Broth Microdilution Assay
Caption: Workflow for MIC determination using broth microdilution.
Step-by-Step Protocol:
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown on an appropriate agar medium. Several colonies are then used to inoculate a sterile broth, which is incubated until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution of Compounds: The test compounds and reference antibiotics are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.
Zone of Inhibition Assay (Agar Disc Diffusion)
This method provides a qualitative assessment of the antibacterial activity of a compound. A filter paper disc impregnated with the test compound is placed on an agar plate inoculated with the test microorganism. The compound diffuses into the agar, and if it is effective against the bacterium, a clear zone of no growth will be observed around the disc. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[4]
Experimental Workflow: Agar Disc Diffusion Assay
Sources
A Senior Application Scientist's Guide to Confirming the Structure of Tert-butyl 2-(3-hydroxyphenyl)acetate Derivatives Using 2D NMR
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of success. For synthetic intermediates like Tert-butyl 2-(3-hydroxyphenyl)acetate and its derivatives, even minor ambiguities in structure, such as the position of a substituent on the aromatic ring, can lead to significant downstream challenges. While 1D NMR (¹H and ¹³C) provides a foundational overview, it often falls short in differentiating constitutional isomers. This guide provides an in-depth, experience-driven comparison of analytical techniques, focusing on a robust 2D NMR workflow for the definitive structural elucidation of this important class of molecules.
The Analytical Challenge: Differentiating Isomers
The synthesis of this compound can potentially yield three positional isomers: the ortho (2-hydroxy), meta (3-hydroxy), and para (4-hydroxy) derivatives. All three share the same mass and will exhibit similar, often overlapping, signals in their 1D NMR spectra, making definitive assignment challenging. The key to confident structural assignment lies in identifying not just the presence of chemical groups, but their precise connectivity—a task for which 2D NMR is exceptionally suited.
The 2D NMR Toolkit: A Multi-faceted Approach
Two-dimensional NMR spectroscopy provides a powerful suite of experiments that correlate nuclear spins through bonds or through space, painting a clear picture of the molecular framework.[1][2] For a molecule like this compound, a combination of three core experiments provides a self-validating system for structural proof: COSY, HSQC, and HMBC.[3]
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H J-coupling).[1][4][5] For our target molecule, COSY is indispensable for mapping the proton spin systems within the aromatic ring, revealing which protons are adjacent.[6]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to.[3][7] It acts as a bridge, definitively linking the ¹H and ¹³C spectra and confirming C-H bonds.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the pivotal experiment for confirming the overall structure. HMBC detects correlations between protons and carbons over longer ranges, typically two to four bonds.[3] It is the key to connecting the molecular fragments, for instance, linking the protons of the methylene group (-CH₂-) to the quaternary carbons of the aromatic ring and the carbonyl carbon of the ester.
Comparative Analysis: Why 2D NMR Excels
While other techniques provide valuable information, they have inherent limitations for this specific challenge. A holistic analytical strategy involves understanding the strengths and weaknesses of each available tool.
| Technique | Information Provided | Advantages | Limitations for Isomer Differentiation |
| 1D NMR (¹H, ¹³C) | Provides information on the number and chemical environment of protons and carbons. | Fast, quantitative, and provides initial structural clues. | Signal overlap and complex coupling patterns in the aromatic region can make unambiguous isomer assignment difficult or impossible.[8] |
| Mass Spectrometry (MS) | Determines molecular weight and fragmentation patterns. | High sensitivity, requires minimal sample. | Constitutional isomers have the same molecular weight. While fragmentation patterns can sometimes differ, they are often very similar for positional isomers, making differentiation unreliable without standards.[9][10][11][12] |
| X-ray Crystallography | Provides the absolute 3D structure of a molecule in the solid state. | Considered the "gold standard" for unambiguous structural proof.[13][14][15] | Requires a high-quality single crystal, which can be difficult and time-consuming to grow. The structure in the crystal may not represent the conformation in solution.[13][16] |
| 2D NMR (COSY, HSQC, HMBC) | Maps the complete bonding network and connectivity of the molecule in solution. | Non-destructive, provides unambiguous connectivity data, and reflects the solution-state structure.[3] | Requires more instrument time than 1D NMR and a slightly larger amount of sample. |
Experimental Workflow for Unambiguous Confirmation
The following workflow provides a robust, self-validating protocol for confirming the structure of this compound.
Workflow Diagram
Caption: A systematic workflow for 2D NMR-based structural elucidation.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the solvent is free of impurities.
-
Vortex briefly to ensure homogeneity.
-
-
1D NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum to assess sample purity and identify proton signals.
-
Acquire a ¹³C{¹H} NMR spectrum to identify all unique carbon signals.
-
Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.
-
-
2D NMR Acquisition:
-
COSY: Acquire a gradient-selected COSY spectrum to establish ¹H-¹H correlations.
-
HSQC: Acquire a gradient-selected, phase-sensitive HSQC spectrum to determine one-bond ¹H-¹³C correlations.
-
HMBC: Acquire a gradient-selected HMBC spectrum. Causality: The long-range coupling delay (typically optimized for J = 8-10 Hz) is critical. This value is chosen to preferentially observe two- and three-bond correlations, which are essential for piecing together the molecular skeleton, especially for connecting quaternary carbons.[3]
Typical Acquisition Parameters (on a 500 MHz spectrometer):[17]
-
Relaxation Delay: 1.5 - 2.0 seconds
-
Number of Scans (NS): 2-8 for COSY/HSQC; 8-32 for HMBC (as it is less sensitive)
-
t1 Increments: 128-256
-
Case Study: Assembling the Puzzle for this compound
Let's assume we have acquired the full suite of NMR data. The key to solving the structure is a systematic interpretation.
Hypothetical NMR Data (Major Signals)
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | DEPT-135 |
| t-Butyl (CH₃) | ~1.45 (s, 9H) | ~28.0 | Positive |
| t-Butyl (C) | - | ~81.5 | Absent |
| Methylene (-CH₂-) | ~3.50 (s, 2H) | ~42.0 | Negative |
| Carbonyl (C=O) | - | ~171.0 | Absent |
| C-OH (C3) | - | ~157.0 | Absent |
| C-H (Aromatic) | ~6.70 - 7.20 (m, 4H) | ~114.0 - 130.0 | Positive |
| C-Subst. (Aromatic) | - | ~135.0 | Absent |
Interpretation Walkthrough
-
COSY Analysis: The COSY spectrum will show correlations between the four aromatic protons, establishing their connectivity and substitution pattern. For a 3-substituted (meta) pattern, one proton will appear as a singlet-like signal (or narrow triplet), while the others will show complex splitting patterns indicating their relationships.
-
HSQC Analysis: The HSQC spectrum will unambiguously link each of the four aromatic proton signals to their corresponding carbon signals in the ~114-130 ppm range. It will also confirm the connection between the methylene protons (~3.50 ppm) and their carbon (~42.0 ppm).
-
HMBC Analysis - The Decisive Step: The HMBC spectrum provides the critical long-range correlations that lock the structure in place. The key correlations to look for are:
-
Methylene Protons (~3.50 ppm): These protons should show a correlation to the carbonyl carbon (~171.0 ppm) and, crucially, to one of the quaternary aromatic carbons (~135.0 ppm). This confirms the phenylacetate framework.
-
Aromatic Protons: The proton ortho to the acetate group will show a 3-bond correlation to the methylene carbon (~42.0 ppm). The protons ortho and para to the hydroxyl group will show correlations to the oxygen-bearing carbon (~157.0 ppm). The combination of these correlations will definitively establish the 3-hydroxy substitution pattern.
-
Caption: Key HMBC correlations confirming the 3-hydroxy substitution pattern.
Conclusion
While 1D NMR, MS, and X-ray crystallography are powerful analytical tools, a comprehensive 2D NMR analysis offers the most robust and efficient method for unambiguously confirming the constitutional structure of molecules like this compound in a solution state. The synergistic use of COSY, HSQC, and particularly HMBC, creates a self-validating dataset that leaves no room for isomeric ambiguity. For researchers in drug development, adopting this workflow is not just a matter of analytical rigor; it is a critical step in ensuring the integrity and success of the entire synthetic pathway.
References
-
2D NMR FOR THE CHEMIST. (n.d.). Retrieved January 23, 2026, from [Link]
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved January 23, 2026, from [Link]
-
JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. Retrieved January 23, 2026, from [Link]
-
Wikipedia. (2023, December 29). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved January 23, 2026, from [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved January 23, 2026, from [Link]
-
ResolveMass Laboratories Inc. (2025, June 3). 2025 Pharma Trends: Structure elucidation services by NMR. Retrieved January 23, 2026, from [Link]
-
Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved January 23, 2026, from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved January 23, 2026, from [Link]
-
News-Medical.Net. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved January 23, 2026, from [Link]
-
Pundir, M. (2020, July 22). Difference Between NMR and X-Ray Crystallography. Pediaa.Com. Retrieved January 23, 2026, from [Link]
-
Reddit. (2021, February 4). Can you differentiate some constitutional isomers using mass spectrometry? Retrieved January 23, 2026, from [Link]
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. emerypharma.com [emerypharma.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. lcms.cz [lcms.cz]
- 11. Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. news-medical.net [news-medical.net]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. differencebetween.com [differencebetween.com]
- 16. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 17. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Tert-butyl 2-(3-hydroxyphenyl)acetate
For researchers and drug development professionals, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of tert-butyl 2-(3-hydroxyphenyl)acetate, a compound that, while valuable in synthesis, requires careful handling due to its chemical properties. This document moves beyond a simple checklist, offering insights into the rationale behind each procedural step to foster a culture of safety and scientific integrity.
Understanding the Hazard Profile
This compound possesses two key functional groups that dictate its hazard profile and, consequently, its disposal requirements: an ester and a hydroxyphenyl (phenolic) group.
-
Ester Group (tert-butyl acetate moiety): Drawing parallels with tert-butyl acetate, we can anticipate a degree of flammability.[1][2][3] Vapors may be heavier than air and can form flammable mixtures with air.[4] Therefore, handling and disposal procedures must mitigate ignition risks.
-
Hydroxyphenyl Group (Phenolic moiety): Phenolic compounds are known for their potential environmental toxicity, particularly to aquatic life.[5][6] It is imperative to prevent the release of this compound into the environment.
Based on these structural components, a comprehensive risk assessment mandates that this compound be treated as a flammable and environmentally hazardous chemical.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the following personal protective equipment is mandatory:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield. | Protects against accidental splashes of the chemical or its solutions, which could cause eye irritation. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. Repeated exposure may cause skin dryness or cracking.[1] |
| Body Protection | A flame-resistant laboratory coat. | Protects against splashes and provides a layer of protection in case of a fire. |
| Respiratory Protection | Not generally required for small quantities handled in a well-ventilated area. Use a respirator if aerosols are generated or if working in a poorly ventilated space. | Vapors may cause respiratory irritation and drowsiness or dizziness.[4][2][3] |
Segregation and Storage of Waste: Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety. Never mix incompatible waste streams.
-
Designated Waste Container: All waste containing this compound, whether in solid or solution form, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Container Material: Use a container made of a compatible material, such as high-density polyethylene (HDPE) or glass.[7]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable," "Environmental Hazard").
-
Storage Location: Store the waste container in a designated, well-ventilated satellite accumulation area, away from heat, sparks, and open flames.[2] The container should be kept closed except when adding waste.[7][8]
Step-by-Step Disposal Protocol
The following workflow outlines the decision-making process and procedural steps for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Experimental Protocol for Waste Collection:
-
Preparation: Ensure you are wearing the appropriate PPE as outlined in Section 2. Work within a chemical fume hood to minimize inhalation exposure.
-
Waste Segregation:
-
Solid Waste: Carefully transfer any solid this compound waste into a designated solid hazardous waste container.
-
Liquid Waste: For solutions containing this compound, pour the waste into a designated non-halogenated organic liquid waste container. Do not overfill the container; leave at least 10% headspace for vapor expansion.[7]
-
-
Container Management:
-
After adding waste, securely cap the container.
-
Wipe the exterior of the container with a damp cloth to remove any external contamination.
-
Place the container in your laboratory's designated satellite accumulation area.
-
-
Spill Response:
-
In the event of a small spill, absorb the material with an inert absorbent such as vermiculite, sand, or a commercial sorbent pad.[1][9]
-
Collect the contaminated absorbent material using non-sparking tools and place it in the solid hazardous waste container.[4]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
-
Final Disposal:
Crucially, never dispose of this compound down the drain. [1][8] This practice is strictly prohibited due to its potential harm to aquatic ecosystems.
Environmental Fate and Considerations
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is not merely a regulatory requirement but a professional and ethical obligation. By understanding the chemical's inherent hazards and adhering to the detailed procedures outlined in this guide, you contribute to a safer laboratory environment and the preservation of our ecosystem. Always consult your institution's specific waste management policies and your Safety Data Sheets for the most current and comprehensive information.
References
-
NIC Industries, Inc. (2021). Safety Data Sheet: Tert-butyl acetate. Retrieved from [Link]
-
ChemCentral. (2019). Safety Data Sheet: TERT BUTYL ACETATE. Retrieved from [Link]
-
Univar Solutions. (2024). Safety Data Sheet: Tert Butyl Acetate. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
ResearchGate. (2025). Exposure to environmental levels of 2,4-di-tert-butylphenol affects digestive glands and induces inflammation in Asian Clam (Corbicula fluminea). Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Chemtalk. (2008). Ester Disposal. Retrieved from [Link]
-
Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
Sources
- 1. images.nicindustries.com [images.nicindustries.com]
- 2. chemcentral.com [chemcentral.com]
- 3. cometchemical.com [cometchemical.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. chemtalk.com.au [chemtalk.com.au]
- 10. vumc.org [vumc.org]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Navigating the Safe Handling of Tert-butyl 2-(3-hydroxyphenyl)acetate: A Comprehensive Guide to Personal Protective Equipment and Operational Protocols
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily operations. Tert-butyl 2-(3-hydroxyphenyl)acetate, a key intermediate in various synthetic pathways, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of the research. This guide, compiled by a Senior Application Scientist, offers a comprehensive overview of the essential personal protective equipment (PPE), operational plans, and disposal protocols for this compound.
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for this compound. The following guidance is synthesized from the safety data of structurally analogous compounds, including various phenylacetates and tert-butyl esters, and is reinforced by established principles of laboratory safety. It is imperative to treat this compound with the caution afforded to chemicals with unknown toxicological properties.
Hazard Analysis: Understanding the Risks
Based on the chemical structure of this compound, which features a phenyl ring, an ester group, and a hydroxyl group, we can anticipate potential hazards by examining similar molecules. The primary routes of exposure are inhalation, skin contact, and eye contact.
-
Skin and Eye Irritation: Phenylacetic acids and their esters are often cited as causing skin and eye irritation.[1][2] Direct contact with the solid or solutions of this compound may lead to redness, itching, and inflammation.
-
Respiratory Tract Irritation: Inhalation of dust particles or aerosols may cause irritation to the respiratory system.[2]
-
Potential for Sensitization: While not explicitly documented for this compound, prolonged or repeated skin contact with similar chemicals can sometimes lead to allergic skin reactions.
-
Combustibility: While not highly flammable, many organic compounds can burn at elevated temperatures.
The Core of Protection: A Multi-Layered PPE Strategy
A robust PPE strategy is the cornerstone of safe laboratory practice. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
Hand Protection: The First Line of Defense
Nitrile gloves are the recommended primary choice for handling this compound. They offer good resistance to a range of organic compounds and are less likely to cause allergic reactions than latex.[3][4]
-
Causality: The ester and aromatic functionalities of the molecule necessitate a glove material that provides a sufficient barrier to prevent skin absorption. Nitrile offers a reliable and versatile option for incidental contact. For prolonged handling or in the case of a spill, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for any signs of degradation or perforation before use.[5]
Eye and Face Protection: Shielding Against Splashes and Aerosols
Safety glasses with side shields are the minimum requirement for any work involving this compound.[3]
-
Procedural Enhancement: When there is a higher risk of splashes or aerosol generation, such as during heating, vortexing, or transferring large quantities, a face shield worn in conjunction with safety glasses is essential to protect the entire face.
Body Protection: The Laboratory Coat
A flame-resistant laboratory coat should be worn at all times in the laboratory. It should be fully buttoned to provide maximum coverage.
-
Self-Validating System: The lab coat not only protects the wearer's skin and clothing from spills but also prevents the transfer of chemical contamination outside of the laboratory. Contaminated lab coats should be professionally laundered and not taken home.
Respiratory Protection: When Engineering Controls are Insufficient
In most laboratory settings, handling small quantities of this compound within a certified chemical fume hood will provide adequate respiratory protection.
-
Expert Insight: A respirator may be necessary when engineering controls are not feasible or during a large spill clean-up. In such cases, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[1] A proper fit test and training on respirator use are mandatory before independent use.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a well-defined operational plan minimizes the risk of exposure and ensures the reproducibility of experimental results.
Preparation and Weighing
-
Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to contain any dust.
-
Pre-use Inspection: Before starting, ensure that all necessary PPE is readily available and in good condition. Check that the chemical fume hood is functioning correctly.
-
Weighing: When weighing the solid, use a spatula to transfer the material and avoid creating dust clouds. Close the container immediately after use.
Dissolving and Reactions
-
Solvent Addition: Add solvents slowly to the solid to avoid splashing.
-
Vessel Sealing: Ensure that reaction vessels are appropriately sealed to prevent the release of vapors, especially if the reaction is heated.
-
Ventilation: All reactions should be carried out in a chemical fume hood.
Post-Reaction Work-up and Purification
-
Quenching: Quench reactions carefully, especially if reactive reagents were used.
-
Extraction and Chromatography: Perform extractions and column chromatography in the fume hood. Ensure that separatory funnels are properly vented and that chromatography columns are not pressurized excessively.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste contaminated with this compound, including gloves, paper towels, and disposable glassware, should be collected in a designated, clearly labeled hazardous waste container.[6][7]
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix incompatible waste streams.[8]
-
Disposal Method: The primary method for the disposal of this type of organic waste is typically incineration by a licensed hazardous waste disposal company. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance and procedures.[3]
Summary of Key Safety Information
| Hazard | Personal Protective Equipment (PPE) | Safe Handling Practices | Disposal |
| Skin/Eye Irritation | Nitrile gloves, Safety glasses with side shields, Face shield (for splash risk) | Avoid direct contact. Work in a well-ventilated area. | Segregate contaminated solid and liquid waste. |
| Respiratory Irritation | Chemical fume hood, NIOSH-approved respirator (if necessary) | Handle solids carefully to avoid dust. | Keep waste containers closed. |
| Unknown Toxicity | Full PPE as described above. | Treat as a potent chemical. Minimize exposure. | Follow institutional EHS guidelines. |
Safe Handling Workflow
Caption: A visual representation of the procedural flow for the safe handling of this compound, from initial preparation to final disposal.
By internalizing and consistently applying these safety protocols, researchers can confidently handle this compound, fostering a secure and productive laboratory environment.
References
-
Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]
-
Iowa State University Environmental Health and Safety. (n.d.). Chemical Handling and Storage. Retrieved from [Link]
-
The Science Blog. (2023, April 26). Preparing & Handling Chemical Solutions. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
- National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
University of California, Riverside Environmental Health & Safety. (n.d.). Safe Handling and Storage of Chemicals. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratories. Retrieved from [Link]
-
University of California, Riverside Environmental Health & Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
Protective Industrial Products. (n.d.). Chemical Glove Selection Guide. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
The Perfumer's Apprentice. (2015, May 22). Phenyl Ethyl Phenyl Acetate Safety Data Sheet. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). The Laboratory Standard. Retrieved from [Link]
-
University of California, Riverside Environmental Health & Safety. (n.d.). Selecting Chemical-Resistant Gloves. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2007). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]
-
Shield Scientific. (n.d.). Ultimate Guide to Chemical Resistant Disposable Gloves. Retrieved from [Link]
-
Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]
-
International Safety, Inc. (2024, April 17). How to Select the Best Chemical-Resistant Glove for your Hand Protection. Retrieved from [Link]
- National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). OSHA Laboratory Standard. In Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
Sources
- 1. envirosafetech.com [envirosafetech.com]
- 2. restoredcdc.org [restoredcdc.org]
- 3. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 7. acewaste.com.au [acewaste.com.au]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
